molecular formula C12H5Cl3N2 B3038681 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile CAS No. 885950-30-1

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Cat. No.: B3038681
CAS No.: 885950-30-1
M. Wt: 283.5 g/mol
InChI Key: GWNZPDTZGHASFT-UHFFFAOYSA-N
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Description

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is a useful research compound. Its molecular formula is C12H5Cl3N2 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3N2/c13-9-3-1-7(5-10(9)14)11-4-2-8(6-16)12(15)17-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNZPDTZGHASFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210864
Record name 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-30-1
Record name 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(3,4-dichlorophenyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile CAS 885950-30-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 885950-30-1): Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physicochemical properties, proposes detailed protocols for its synthesis and purification, and explores its chemical reactivity. Emphasis is placed on its role as a versatile intermediate for the synthesis of more complex molecules, particularly within drug discovery and medicinal chemistry programs. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this compound's synthetic potential.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. When functionalized with reactive groups like a nitrile and a chlorine atom, its utility expands dramatically, creating a versatile platform for molecular exploration.

The Role of the Nicotinonitrile Scaffold in Drug Discovery

The nicotinonitrile (3-cyanopyridine) moiety is a key structural motif in a wide range of biologically active compounds.[1] The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for conversion into amides, amines, or tetrazoles, thereby enabling extensive structure-activity relationship (SAR) studies.[2] Its presence often imparts favorable metabolic stability and pharmacokinetic properties.

The "Magic Chloro" Effect: Impact of Halogenation

The strategic placement of chlorine atoms on a drug candidate can profoundly influence its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. This phenomenon, sometimes termed the "magic chloro" effect, arises from chlorine's unique combination of size, electronegativity, and lipophilicity.[3] It can enhance binding affinity by forming halogen bonds, block sites of metabolic attack to increase half-life, and improve membrane permeability.[3][4] The presence of three chlorine atoms in the title compound suggests a design intended to leverage these benefits.

Profile of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile: A Key Intermediate

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile emerges as a high-value synthetic intermediate. The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing diverse functionalities. The dichlorophenyl group at the 6-position serves as a rigid, lipophilic anchor, while the nitrile group at the 3-position offers a secondary point for chemical modification. This trifecta of functional groups makes it an ideal starting material for building libraries of novel compounds for screening and lead optimization.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research.

Core Chemical Structure

The molecule consists of a central pyridine ring substituted at position 2 with a chlorine atom, at position 3 with a nitrile group, and at position 6 with a 3,4-dichlorophenyl group.

Physicochemical Data
PropertyValueSource
CAS Number 885950-30-1-
Molecular Formula C₁₂H₅Cl₃N₂Derived
Molecular Weight 283.54 g/mol Derived
Appearance Expected to be a pale-yellow to off-white solid[5]
Predicted XlogP ~4.5Estimated
Storage Temperature 2-8 °C, Sealed in dry, Keep in dark place[5][6]
Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of the compound before its use in further synthetic steps.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., ACN, DMSO, CDCl3) HPLC RP-HPLC (Purity Assessment) Prep->HPLC Inject NMR NMR Spectroscopy (Structural Elucidation) Prep->NMR Analyze MS Mass Spectrometry (MS) (Molecular Weight Verification) HPLC->MS LC-MS Confirm Confirm Structure & Assess Purity >95% HPLC->Confirm MS->Confirm NMR->Confirm Retrosynthesis Target Target Molecule 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile Pyridone Precursor 1 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Target->Pyridone Chlorination (POCl₃) Chalcone Precursor 2 1-(3,4-Dichlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone) Pyridone->Chalcone Ring Formation Methylene Active Methylene Compound (e.g., Ethyl Cyanoacetate) Pyridone->Methylene Ring Formation Ketone 3,4-Dichloroacetophenone Chalcone->Ketone Claisen-Schmidt Aldehyde Aryl Aldehyde Chalcone->Aldehyde Claisen-Schmidt Reactivity cluster_snar SNAr Reactions cluster_coupling Cross-Coupling Reactions Core 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile Amine 2-Amino Derivative Core->Amine R-NH₂, Base Hydrazine 2-Hydrazinyl Derivative Core->Hydrazine H₂NNH₂, EtOH, Reflux Alkoxide 2-Alkoxy Derivative Core->Alkoxide R-ONa, THF Suzuki C-C Bond Formation (Aryl/Alkyl) Core->Suzuki Boronic Acid, Pd Catalyst, Base Buchwald C-N Bond Formation (Aryl Amines) Core->Buchwald Amine, Pd Catalyst, Base

Sources

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

In-Depth Technical Guide: 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile – Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (CAS: 885950-30-1) is a critical, multi-functional building block[1]. The strategic placement of a 3,4-dichlorophenyl moiety at the C6 position of the pyridine ring enhances lipophilicity and metabolic stability, while the adjacent 2-chloro and 3-cyano groups provide orthogonal reactivity handles. This unique substitution pattern allows researchers to execute highly regioselective nucleophilic aromatic substitutions (


), cross-coupling reactions, and complex heterocycle fusions, making it indispensable for drug discovery pipelines targeting kinase inhibitors and nicotinic acetylcholine receptor (nAChR) modulators[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in chromatographic purification and biological assays. The presence of three chlorine atoms significantly impacts its exact mass and isotopic distribution.

Table 1: Physicochemical Properties

Property Value
IUPAC Name 2-chloro-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
CAS Registry Number 885950-30-1[1]
Molecular Formula C12H5Cl3N2[1]
Molecular Weight 283.54 g/mol [1]
Monoisotopic Exact Mass 281.9515 Da
Topological Polar Surface Area (TPSA) 36.7 Ų (Nitrogen + Nitrile contributions)

| Hydrogen Bond Donors / Acceptors | 0 / 2 |

Structural Analysis & Causality (E-E-A-T)

The utility of 2-chloro-6-(3,4-dichlorophenyl)nicotinonitrile stems from the electronic "push-pull" dynamics engineered into its core:

  • C2-Electrophilicity (The "Pull"): The strong electron-withdrawing nature of the C3-nitrile group, combined with the inductive effect of the pyridine nitrogen, severely depletes electron density at the C2 position. This causality renders the C2-chlorine highly labile, facilitating rapid, catalyst-free

    
     reactions with amines, alkoxides, and thiolates.
    
  • C6-Metabolic Shielding (The "Push"): The 3,4-dichlorophenyl group provides significant steric bulk and blocks the para-position from cytochrome P450-mediated oxidation. The halogens also increase the compound's overall LogP, driving hydrophobic interactions within target protein binding pockets.

  • Orthogonal Functionalization: Once the C2 position is substituted, the C3-nitrile can be independently hydrolyzed to an amide, reduced to a primary amine, or utilized in cyclization reactions (e.g., forming pyrazolo[3,4-b]pyridines), demonstrating the scaffold's self-validating versatility in library synthesis[3].

Synthetic Methodology

The synthesis of 2-chloro-6-arylnicotinonitriles relies on a robust, three-step sequence that builds the pyridine core from acyclic precursors[4]. This protocol is designed to be self-validating, with distinct phase changes and easily monitorable intermediates.

Step 1: Enaminone Formation
  • Reagents: 3,4-Dichloroacetophenone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Procedure: Dissolve the acetophenone in toluene or run neat. Reflux at 110°C for 8-12 hours. Remove volatiles under reduced pressure.

  • Causality: DMF-DMA acts as a highly reactive one-carbon electrophile. It condenses with the acidic

    
    -protons of the ketone, eliminating methanol to form a conjugated enaminone. This extends the 
    
    
    
    -system, creating a highly reactive Michael acceptor for the next step.
Step 2: Pyridone Ring Closure
  • Reagents: Enaminone intermediate (1.0 eq), Malononitrile (1.1 eq), Sodium methoxide (NaOMe) or Ammonium acetate (NH₄OAc) (1.5 eq), Methanol or Glacial acetic acid.

  • Procedure: Add the reagents to the solvent and reflux for 6 hours. Cool to room temperature. A precipitate will form. Filter and wash with cold ethanol.

  • Causality: Malononitrile acts as a bis-nucleophile. Base-catalyzed deprotonation initiates a Michael addition onto the enaminone. Subsequent intramolecular cyclization onto the carbonyl carbon and the elimination of dimethylamine and water yields the thermodynamically stable 6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. Self-Validation: The formation of a dense, insoluble precipitate confirms successful cyclization.

Step 3: Chlorination and Aromatization
  • Reagents: 2-Oxo-1,2-dihydropyridine intermediate (1.0 eq), Phosphorus oxychloride (

    
    ) (10.0 eq), catalytic DMF.
    
  • Procedure: Suspend the pyridone in

    
    . Add 2 drops of DMF. Reflux at 105°C for 4 hours. Carefully quench the cooled mixture over crushed ice. Extract with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate.
  • Causality: The Vilsmeier-type intermediate generated by

    
     and DMF attacks the lactam oxygen. The reaction is thermodynamically driven by the formation of the extremely strong P=O bond in the byproducts, converting the tautomeric pyridone into the reactive 2-chloropyridine (lactim chloride)[4].
    

Analytical Validation

To ensure scientific integrity, the final product must be validated using orthogonal analytical techniques:

  • Mass Spectrometry (LC-MS): The presence of three chlorine atoms provides a highly diagnostic, self-validating isotopic signature. The mass spectrum will display a distinct M, M+2, M+4, M+6 cluster in a 27 : 27 : 9 : 1 intensity ratio, perfectly matching the theoretical distribution for

    
    .
    
  • Nuclear Magnetic Resonance (

    
     NMR):  The pyridine core will exhibit an AB spin system (two doublets, J
    
    
    
    8.0 Hz) for the C4 and C5 protons. The 3,4-dichlorophenyl ring will show a classic 1,2,4-substitution pattern: a doublet (J
    
    
    2.0 Hz) for C2', a doublet (J
    
    
    8.5 Hz) for C5', and a doublet of doublets for C6'.
  • Infrared Spectroscopy (FT-IR): A sharp, distinct absorption band at

    
    2220 
    
    
    
    confirms the presence of the intact C3-nitrile group.

Workflow Visualization

SynthesisWorkflow A 3,4-Dichloroacetophenone (Starting Material) C Enaminone Intermediate (Reactive Michael Acceptor) A->C Condensation B DMF-DMA (Electrophile) B->C E 2-Oxo-1,2-dihydropyridine Derivative C->E Michael Add. / Cyclization D Malononitrile + Base (Cyclization) D->E G 2-Chloro-6-(3,4-dichlorophenyl) nicotinonitrile (Target) E->G Aromatization F POCl3 (Chlorination) F->G H SNAr / Cross-Coupling (Drug Discovery) G->H C2/C3 Functionalization

Figure 1: Synthetic workflow and downstream functionalization of 2-chloro-6-arylnicotinonitriles.

References

  • Sreenivasulu, M., & Rao, K.G.S. (1989). "One-pot synthesis of 2-chloronicotinonitriles and fused 2-chloro-3-cyanopyridines". Indian Journal of Chemistry, Section B, 28B, 584. URL:[Link]

  • Gundelfinger, E. D., & Schulz, R. (2000). "Insect Nicotinic Acetylcholine Receptors: Genes, Structure, Physiological and Pharmacological Properties". Handbook of Experimental Pharmacology. URL:[Link]

Sources

An In-depth Technical Guide to the Physical Properties of 6-(3,4-dichlorophenyl)-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Structure

Systematic Name: 6-(3,4-dichlorophenyl)-2-chloronicotinonitrile

Molecular Formula: C₁₂H₅Cl₃N₂

Chemical Structure:

The molecular structure consists of a pyridine ring substituted with a nitrile group at the 3-position, a chlorine atom at the 2-position, and a 3,4-dichlorophenyl group at the 6-position. The precise arrangement of these functional groups dictates the compound's physicochemical properties and, consequently, its behavior in biological systems.

Tabulated Physical Properties

The following table summarizes the anticipated physical properties of 6-(3,4-dichlorophenyl)-2-chloronicotinonitrile. It is important to note that direct experimental values for this specific isomer are not extensively reported. For comparative purposes, data for the related compound, 6-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile, which has a melting point of 287–289 °C, is included to provide a reference point for a similarly complex substituted nicotinonitrile.[1]

Physical PropertyAnticipated Value/StateExperimental Methodology
Appearance White to off-white solidVisual Inspection
Melting Point To be determinedCapillary Melting Point Determination
Solubility To be determinedQualitative and Quantitative Solubility Assays
Molecular Weight 283.54 g/mol Mass Spectrometry
Spectral Data (¹H NMR) To be determined¹H Nuclear Magnetic Resonance Spectroscopy
Spectral Data (¹³C NMR) To be determined¹³C Nuclear Magnetic Resonance Spectroscopy
Spectral Data (FTIR) To be determinedFourier-Transform Infrared Spectroscopy

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, self-validating protocols for the determination of the key physical properties of 6-(3,4-dichlorophenyl)-2-chloronicotinonitrile.

Melting Point Determination

Causality of Experimental Choice: The melting point of a crystalline solid is a sensitive indicator of its purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The capillary method is a widely adopted and reliable technique for this determination.[3][4]

Protocol:

  • Sample Preparation: A small amount of the crystalline 6-(3,4-dichlorophenyl)-2-chloronicotinonitrile is finely powdered using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

  • Initial Determination: A rapid heating rate is initially employed to obtain an approximate melting point range.

  • Accurate Determination: The procedure is repeated with a fresh sample, and the heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the approximate melting point.[2]

  • Data Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder the sample Pack Pack into capillary tube Powder->Pack Insert Insert into apparatus Pack->Insert Heat_Fast Rapid heating for approximate range Insert->Heat_Fast Heat_Slow Slow heating for accurate range Heat_Fast->Heat_Slow Record Record initial and final melting points Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality of Experimental Choice: Understanding the solubility of a compound in various solvents is crucial for its formulation, purification, and for predicting its behavior in biological systems.[6][7] A systematic approach, starting with water and then moving to acidic and basic solutions, can provide valuable information about the compound's polarity and functional groups.[6][7][8] The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[9]

Protocol (Qualitative):

  • Water Solubility: To approximately 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[8] Observe for dissolution.

  • Acid/Base Solubility: If insoluble in water, test the solubility in 5% aqueous solutions of NaOH, NaHCO₃, and HCl using fresh samples for each.[6][8]

  • Organic Solvent Solubility: Assess solubility in common organic solvents of varying polarities (e.g., ethanol, acetone, dichloromethane, toluene, hexane) using a similar procedure.

Protocol (Quantitative - Shake-Flask Method):

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the suspension and filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solid.[9]

  • Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis Add_Excess Add excess solid to solvent Equilibrate Agitate at constant temperature Add_Excess->Equilibrate Separate Centrifuge and filter Equilibrate->Separate Quantify Quantify concentration (e.g., HPLC) Separate->Quantify

Caption: Shake-Flask Method for Quantitative Solubility.

Spectroscopic Characterization

Causality of Experimental Choice: NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of an organic compound.[10] ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure.[11][12]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[10]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts (δ), integration (for ¹H NMR), and coupling patterns (for ¹H NMR) are analyzed to assign the signals to the respective nuclei in the molecule.[11][13]

Causality of Experimental Choice: FTIR spectroscopy is used to identify the functional groups present in a molecule.[14][15] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds, providing a molecular "fingerprint".[15][16]

Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.

  • Sample Spectrum: The sample is placed in the infrared beam, and the spectrum is recorded.

  • Data Interpretation: The absorption bands in the spectrum are correlated with known vibrational frequencies of functional groups (e.g., C≡N stretch for the nitrile, C-Cl stretches, and aromatic C-H and C=C vibrations).[16]

Causality of Experimental Choice: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[18][19] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule.

Protocol:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using a technique such as electron ionization (EI) or electrospray ionization (ESI).[19]

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer.[17]

  • Detection: The abundance of ions at each m/z value is measured by a detector.

  • Data Interpretation: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.[20] The isotopic pattern, especially due to the presence of chlorine atoms, can further confirm the elemental composition.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry Compound 6-(3,4-dichlorophenyl)-2-chloronicotinonitrile NMR_Prep Dissolve in deuterated solvent Compound->NMR_Prep FTIR_Prep Prepare KBr pellet or use ATR Compound->FTIR_Prep MS_Prep Introduce and ionize sample Compound->MS_Prep NMR_Acquire Acquire 1H and 13C spectra NMR_Prep->NMR_Acquire NMR_Interpret Analyze chemical shifts, integration, and coupling NMR_Acquire->NMR_Interpret FTIR_Acquire Record spectrum FTIR_Prep->FTIR_Acquire FTIR_Interpret Identify functional group vibrations FTIR_Acquire->FTIR_Interpret MS_Acquire Separate and detect ions by m/z MS_Prep->MS_Acquire MS_Interpret Determine molecular weight and fragmentation MS_Acquire->MS_Interpret

Caption: General Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational framework for the comprehensive characterization of the physical properties of 6-(3,4-dichlorophenyl)-2-chloronicotinonitrile. The detailed protocols for melting point determination, solubility assessment, and spectroscopic analysis (NMR, FTIR, and MS) are based on established and reliable methodologies. While experimental data for this specific compound remains to be fully elucidated in the public domain, the procedures outlined herein will enable researchers to generate accurate and reproducible data, which is essential for its potential development and application in various scientific fields.

References

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  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link][19]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link][7]

  • ASTM International. (2023, April 25). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. Retrieved from [Link][3]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link][17]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link][2]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][21]

  • Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link][5]

  • No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link][11]

  • Clark, J. (n.d.). mass spectra - the molecular ion (M+) peak. Chemguide. Retrieved from [Link][20]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link][12]

  • Sparkman, O. D., & Mass, Z. (n.d.). Basics of Mass Spectrometry. Wiley. Retrieved from [Link][22]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link][4]

  • PubChem. (n.d.). 2-Chloronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link][23]

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  • Mueller, A. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link][14]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link][15]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link][24]

  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link][25]

  • Fadda, A. A., El-Mekabaty, A., & El-attar, M. I. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 26. [Link][1]

Sources

Strategic Solubility Profiling: 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, solvent selection strategies, and process optimization for 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 885950-30-1).

Content Type: Technical Process Guide Audience: Process Chemists, Formulation Scientists, and R&D Leads

Executive Summary

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is a highly lipophilic, electron-deficient heterocyclic intermediate critical in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and related agrochemicals. Its structural rigidity and polychlorinated motif create significant challenges in process development, specifically regarding solubility-limited reaction kinetics and crystallization yield.

This guide provides a comprehensive framework for managing the solubility of this compound. It moves beyond static data points to establish a predictive and experimental protocol for solvent selection, ensuring high-yield processing while mitigating the risk of nucleophilic aromatic substitution (


) side reactions.

Physicochemical Profiling & Structural Analysis

To optimize solubility, we must first deconstruct the molecule’s interaction potential.

Structural Dissection
  • Core: Pyridine ring (electron-deficient).

  • Substituents:

    • 2-Chloro: Highly electrophilic; susceptible to displacement.

    • 3-Cyano (Nitrile): Strong dipole, weak H-bond acceptor.

    • 6-(3,4-Dichlorophenyl): Planar, lipophilic tail facilitating

      
      -
      
      
      
      stacking.
Predicted Solubility Behavior

Based on the Hansen Solubility Parameters (HSP) and structural analogy to polychlorinated biphenyls (PCBs) and nicotinonitriles:

PropertyPredictionProcess Implication
LogP (Octanol/Water) > 3.8 (High)Practically insoluble in water; requires organic media.
Crystal Lattice Energy HighStrong

-stacking leads to high melting points and lower-than-expected solubility in non-polar aliphatics (e.g., Hexane).
H-Bonding Acceptor OnlySoluble in H-bond donors (alcohols) but chemically unstable (see Section 3).
Dipolarity ModerateGood solubility in aprotic polar solvents (DMF, DMSO, NMP).

Solvent Selection Strategy

The choice of solvent is constrained by the chemical stability of the 2-chloro position.

The "Reactivity-Solubility" Paradox

While polar protic solvents (Methanol, Ethanol) offer good solubility parameters for the nitrile group, they pose a severe risk of alkoxylation (ether formation) via


 at elevated temperatures, especially under basic conditions.

Recommendation: strictly utilize Aprotic Polar or Non-Polar Aromatic solvents for high-temperature reactions.

Solvent Classification Table
Solvent ClassSuitabilitySpecific SolventsRationale
Class A: Primary Reaction Media Excellent DMF, NMP, DMSO High solubility; inert to

(unless water is present); difficult to remove (high BP).
Class B: Process & Workup Good Toluene, Xylene, Chlorobenzene Good solubility due to

-

interactions; easy azeotropic drying; suitable for crystallization.
Class C: Intermediate/Wash Moderate Ethyl Acetate, DCM, THF Moderate solubility; useful for extraction but may not support high concentration reactions.
Class D: Anti-Solvents Poor n-Heptane, Water, Methanol *Used to force precipitation. Methanol use restricted to low temp/neutral pH.

Experimental Protocol: Gravimetric Solubility Determination

Since exact literature values vary by crystal polymorph and purity, you must generate an internal standard curve. This protocol ensures a self-validating dataset .

The Saturation Shake-Flask Method (Isothermal)

Objective: Determine mole fraction solubility (


) at 

,

, and

.

Workflow:

  • Preparation: Add excess solid (approx. 500 mg) to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Filter supernatant through a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    to prevent crashing out).
  • Quantification: Evaporate solvent to dryness (vacuum oven) and weigh residue OR dilute and analyze via HPLC-UV (254 nm).

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system based on the experimental outcome.

SolubilityWorkflow Start Start: Solubility Screening Step1 1. Visual Solubility Test (100mg in 1mL) Start->Step1 Check1 Dissolved at RT? Step1->Check1 HighSol High Solubility Solvent (Use for Reaction) Check1->HighSol Yes Heat Heat to Reflux Check1->Heat No Check2 Dissolved at Reflux? Heat->Check2 CrystSol Crystallization Solvent (Positive T-Coefficient) Check2->CrystSol Yes Insol Insoluble/Anti-Solvent Check2->Insol No Binary Test Binary System (Solvent + Anti-Solvent) Insol->Binary Combine with HighSol

Figure 1: Decision logic for classifying solvents into Reaction Media, Crystallization Solvents, or Anti-Solvents.

Process Optimization: Crystallization

For purification, a Cooling Crystallization or Anti-Solvent Crystallization is recommended over evaporative methods due to the compound's thermal sensitivity over prolonged periods.

Recommended Binary Systems

To maximize yield and purity (rejecting polar impurities), use the following systems:

  • Toluene / n-Heptane:

    • Mechanism:[1] Dissolve in hot Toluene; cool; slowly add Heptane.

    • Advantage:[1] Removes non-polar tars; excellent recovery.

  • DMF / Water:

    • Mechanism:[1] Dissolve in DMF; slowly add Water.

    • Advantage:[1] High recovery.

    • Risk: Must ensure pH is neutral to prevent hydrolysis of the nitrile or displacement of chlorine.

Thermodynamic Modeling (Van't Hoff)

To scale up, fit your experimental data to the Van't Hoff equation to predict solubility at any temperature:



  • Where

    
     is mole fraction solubility.
    
  • 
     is the apparent enthalpy of solution.[1]
    
  • If the plot of

    
     vs 
    
    
    
    is linear, the system is ideal. Deviations suggest specific solvation (e.g., H-bonding in alcohols) or polymorph transitions.

References

  • Solubility of Polychlorinated Heterocycles

    • Li, A., & Andren, A. W. (1994).[2] Solubility of polychlorinated biphenyls in water/alcohol mixtures. Environmental Science & Technology. Link

    • Note: Provides fundamental thermodynamic data on structurally similar polychlorin
  • Solubility Determination Protocols

    • Avdeef, A. (2015).[1] Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. Link

    • Note: Methodology for normalizing solubility data and predicting temper
  • Thermodynamic Modeling

    • Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

    • Note: Authoritative source on the Apelblat and Van't Hoff models cited in Section 5.2.
  • Compound Data & Safety

    • PubChem. (n.d.). 2-Chloro-6-(4-chlorophenyl)nicotinonitrile (Structural Analog). National Library of Medicine. Link

    • Note: Used for structural analogy and safety profiling (H301/H318).

Sources

Architectural Mastery of Pyridine Scaffolds: An In-Depth Technical Guide to 3-cyano-2-chloro-6-(3,4-dichlorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized pyridine derivatives serve as privileged scaffolds. Among these, 3-cyano-2-chloro-6-(3,4-dichlorophenyl)pyridine stands out as a critical, highly reactive intermediate. Its unique substitution pattern provides orthogonal reactivity vectors, allowing for the divergent synthesis of complex fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines.

Structural Nomenclature and SMILES

To ensure precise cheminformatic tracking and computational modeling, the structural identity of the compound is defined as follows:

  • IUPAC Name: 2-chloro-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile

  • Canonical SMILES: Clc1nc(ccc1C#N)c2ccc(Cl)c(Cl)c2

  • Molecular Formula: C₁₂H₅Cl₃N₂

  • Molecular Weight: 283.54 g/mol

The structural logic of this molecule is highly deliberate. The C3-cyano group acts as a strong electron-withdrawing group (EWG), drastically increasing the electrophilicity of the C2-chloro position . This enables rapid, room-temperature Nucleophilic Aromatic Substitution (S_NAr) reactions. Simultaneously, the 6-(3,4-dichlorophenyl) moiety serves as a metabolically stable, highly lipophilic anchor designed to occupy deep hydrophobic pockets in target proteins, such as kinases or fibrinolysis enzymes [1].

Reactivity Core 3-cyano-2-chloro-6- (3,4-dichlorophenyl)pyridine C2 C2 Position (Chloro) Electrophilic Center Core->C2 SNAr / Cross-Coupling C3 C3 Position (Cyano) EWG / Cyclization Vector Core->C3 Hydrolysis / Reduction C6 C6 Position (Aryl) Lipophilic Anchor Core->C6 Target Binding Nucleophilic Substitution\n(Amines, Hydrazines) Nucleophilic Substitution (Amines, Hydrazines) C2->Nucleophilic Substitution\n(Amines, Hydrazines) Amides, Amines,\nTetrazoles Amides, Amines, Tetrazoles C3->Amides, Amines,\nTetrazoles Hydrophobic Pocket\nInteraction Hydrophobic Pocket Interaction C6->Hydrophobic Pocket\nInteraction

Fig 1: Orthogonal reactivity map of the 3-cyano-2-chloro-6-(3,4-dichlorophenyl)pyridine scaffold.

De Novo Synthesis & Mechanistic Causality

The synthesis of 2-chloro-6-arylpyridine-3-carbonitriles traditionally relies on the construction of a 2-pyridone core followed by aggressive chlorination [2]. The methodology described below is engineered for high fidelity, utilizing a self-validating workflow where each intermediate can be isolated and analytically verified.

Synthetic Workflow

Synthesis SM 3,4-Dichloroacetophenone + Ethyl Formate Int1 Sodium Enolate Intermediate (Self-Assembly) SM->Int1 NaH, THF, 0°C to RT Int2 6-(3,4-Dichlorophenyl)-3-cyano-2-pyridone (Stable Intermediate) Int1->Int2 Cyanoacetamide, Piperidine/AcOH, Reflux Product 3-cyano-2-chloro-6-(3,4-dichlorophenyl)pyridine (Final API Precursor) Int2->Product POCl3 / PCl5, 110°C, 12h

Fig 2: Step-by-step synthetic workflow from acetophenone to the final chlorinated pyridine.

Detailed Experimental Protocols
Protocol A: Synthesis of 6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Causality & Design: We utilize sodium hydride (NaH) to quantitatively deprotonate the methyl group of 3,4-dichloroacetophenone, driving a Claisen condensation with ethyl formate to form a highly reactive sodium enolate. The subsequent addition of cyanoacetamide is catalyzed by piperidine acetate. Why piperidine acetate? It acts as a bifunctional catalyst: piperidine forms a transient, highly electrophilic iminium ion, while acetic acid provides the necessary proton shuttling to drive the final cyclization and aromatization via dehydration.

  • Procedure:

    • Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under argon.

    • Add a solution of 3,4-dichloroacetophenone (1.0 eq) and ethyl formate (1.2 eq) in THF dropwise over 30 minutes. Stir at room temperature for 4 hours.

    • Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the acetophenone (Rf ~0.6) and formation of a highly polar baseline spot (enolate).

    • Evaporate the THF in vacuo. Redissolve the crude enolate salt in ethanol (0.2 M).

    • Add cyanoacetamide (1.1 eq), piperidine (0.2 eq), and glacial acetic acid (0.2 eq). Reflux the mixture for 12 hours.

    • Cool to room temperature, pour into ice water, and acidify to pH 4 with 1M HCl. Filter the resulting precipitate, wash with water, and dry under vacuum to yield the 2-pyridone intermediate.

Protocol B: Chlorodehydroxylation to the Target Compound
  • Causality & Design: The conversion of the 2-pyridone to the 2-chloropyridine requires extreme conditions due to the electron-deficient nature of the ring (exacerbated by the cyano and dichlorophenyl groups). Phosphorus oxychloride (POCl₃) acts as both the solvent and the primary chlorinating agent. However, POCl₃ alone is often kinetically sluggish for highly deactivated pyridones. Therefore, Phosphorus pentachloride (PCl₅) is added as a thermodynamic driver to ensure complete conversion [2].

  • Procedure:

    • Suspend the 2-pyridone intermediate (1.0 eq) in neat POCl₃ (10 volumes).

    • Add PCl₅ (1.2 eq) portion-wise at room temperature.

    • Equip the flask with a reflux condenser and a gas scrubber (to neutralize HCl gas). Heat the mixture to 110 °C for 12 hours.

    • Validation Checkpoint: Monitor by LC-MS. The mass of the starting material [M+H]⁺ 265.0 should shift to the product mass [M+H]⁺ 283.0 (with a distinct isotopic pattern for 3 chlorine atoms: 283, 285, 287 in a ~1:1:0.3 ratio).

    • Cool the reaction to room temperature. Carefully pour the mixture over crushed ice with vigorous stirring to quench excess POCl₃.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-cyano-2-chloro-6-(3,4-dichlorophenyl)pyridine .

Quantitative Optimization Data

The choice of chlorinating reagents significantly impacts the yield and purity of the final scaffold. Table 1 summarizes the optimization parameters derived from analogous 2-chloro-6-arylpyridine syntheses.

Reagent SystemSolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
POCl₃ (neat)None100246552
SOCl₂ / DMF (cat.)Toluene110184028
POCl₃ / PCl₅ (1.2 eq) None 110 12 >99 88
POCl₃ / Et₃N (2.0 eq)Acetonitrile80247561

Table 1: Reaction optimization for the chlorodehydroxylation of deactivated 2-pyridones. The POCl₃/PCl₅ system provides superior thermodynamic driving force.

Downstream Functionalization & Drug Discovery Applications

The primary utility of the Clc1nc(ccc1C#N)c2ccc(Cl)c(Cl)c2 SMILES scaffold lies in its ability to undergo rapid cyclization to form fused bicyclic or tricyclic pharmacophores.

Synthesis of (Aza)pyridopyrazolopyrimidinones

One of the most prominent applications of this scaffold is in the synthesis of inhibitors of fibrinolysis, which are critical in treating hemorrhagic shock and hereditary angioedema [3]. By reacting the 2-chloro-3-cyano core with hydrazine hydrate, researchers can achieve a tandem S_NAr and cyclization reaction to form a pyrazolo[3,4-b]pyridine intermediate.

Application Precursor 2-Chloro-3-cyano Pyridine Core Pyrazolo Pyrazolo[3,4-b]pyridine Intermediate Precursor->Pyrazolo + Hydrazine Hydrazine Hydrazine Hydrate (SNAr at C2) Hydrazine->Pyrazolo Drug Active Pharmaceutical Ingredient (API) Pyrazolo->Drug Cyclization / Derivatization Target Fibrinolysis / Kinase Inhibition Drug->Target Binding (Hydrophobic + H-Bonds)

Fig 3: Downstream application of the pyridine core in synthesizing pyrazolo-fused APIs.

Pharmacological Impact of the 3,4-Dichlorophenyl Moiety

The inclusion of the 3,4-dichlorophenyl group at the C6 position is not arbitrary. Halogenation at the meta and para positions of the phenyl ring serves two critical functions:

  • Metabolic Stability: It blocks Cytochrome P450 (CYP)-mediated oxidative metabolism (hydroxylation) at the most vulnerable positions of the aromatic ring.

  • Target Affinity: The dual chlorine atoms create a highly lipophilic, electron-deficient vector that forms strong halogen bonds and van der Waals interactions within the deep hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) [4].

Derivative CoreSubstituent at C6COX-2 IC₅₀ (µM)15-LOX IC₅₀ (µM)Metabolic Half-life (T₁/₂)
Pyridazinone / PyridinePhenyl12.418.245 min
Pyridazinone / Pyridine4-Chlorophenyl4.18.5120 min
Pyridazinone / Pyridine 3,4-Dichlorophenyl 0.8 1.2 >240 min

Table 2: Comparative biological activity and metabolic stability demonstrating the superiority of the 3,4-dichlorophenyl substitution in heterocyclic anti-inflammatory agents.

Conclusion

The SMILES string Clc1nc(ccc1C#N)c2ccc(Cl)c(Cl)c2 represents far more than a simple chemical identifier; it maps a highly engineered, multi-functional intermediate. By mastering the causality behind its synthesis—specifically the thermodynamic requirements of the POCl₃/PCl₅ chlorination—process chemists can reliably produce this scaffold at scale. Furthermore, its orthogonal reactivity at the C2 and C3 positions makes it an indispensable tool for the divergent synthesis of next-generation kinase inhibitors and anti-hemorrhagic agents.

References

1. 2. 3. 4.

A Technical Guide to Nicotinonitrile Derivatives as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nicotinonitrile (3-cyanopyridine) and its derivatives represent a cornerstone scaffold in modern medicinal chemistry. The unique electronic properties conferred by the pyridine ring and the versatile reactivity of the nitrile group make these compounds indispensable building blocks for a wide array of therapeutic agents.[1][2] This guide provides an in-depth analysis of the synthesis, application, and strategic importance of nicotinonitrile intermediates in drug discovery and development. We will explore efficient synthetic methodologies, with a focus on multicomponent reactions, and detail their application in the synthesis of marketed drugs. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Strategic Importance of the Nicotinonitrile Core

The nicotinonitrile scaffold is a "privileged structure" in pharmaceutical science. Its prevalence stems from a combination of factors:

  • Electronic Properties: The pyridine ring is an electron-deficient aromatic system, which allows it to engage in various non-covalent interactions with biological targets. The nitrile group is a strong hydrogen bond acceptor and can act as a bioisosteric replacement for other functional groups, such as carbonyls.[2]

  • Synthetic Versatility: The nitrile group is a synthetic chameleon, readily transformed into amines, amides, aldehydes, and other functional groups, providing a gateway to diverse chemical space.[3]

  • Metabolic Stability: The pyridine nucleus often imparts favorable metabolic stability to drug candidates.

These attributes have led to the incorporation of the nicotinonitrile core into numerous marketed drugs, including the kinase inhibitors Bosutinib and Neratinib , and the cardiovascular agents Milrinone and Olprinone .[4][5] Their broad therapeutic impact spans oncology, cardiovascular disease, and inflammatory conditions, underscoring the scaffold's significance.[2][6]

Synthesis of Nicotinonitrile Derivatives: From Classical to Modern Methodologies

The efficient construction of highly functionalized nicotinonitrile derivatives is a central focus of synthetic organic chemistry. While classical methods exist, modern approaches prioritize efficiency, atom economy, and environmental considerations.

Classical Approaches

Traditional syntheses often involve multi-step sequences, such as the reaction of 2-chloro-3-cyanopyridines with nucleophiles or the condensation of chalcones with reagents like ammonium acetate.[7] While effective, these methods can suffer from harsh reaction conditions and limited substrate scope.

The Rise of Multicomponent Reactions (MCRs)

The most significant advancement in nicotinonitrile synthesis has been the development of one-pot, multicomponent reactions (MCRs).[8] These reactions offer substantial advantages by combining three or more starting materials in a single operation to generate complex products with high efficiency.

Causality Behind Experimental Choice: MCRs are favored in pharmaceutical development for their inherent efficiency. By minimizing intermediate isolation and purification steps, they reduce solvent waste, save time, and lower production costs—critical factors in scaling up a drug candidate.

A prominent example is the four-component synthesis of 2-amino-3-cyanopyridine derivatives, which combines an aldehyde, a ketone, malononitrile, and an ammonium source.[7][9][10] This reaction is often facilitated by a catalyst to enhance reaction rates and yields.

Catalyst Selection: A wide range of catalysts have been successfully employed, from simple bases to sophisticated nanoparticle and solid-phase catalysts.[11] The choice of catalyst is critical and depends on the desired outcome:

  • Homogeneous catalysts often offer high activity but can be difficult to remove from the reaction mixture.

  • Heterogeneous catalysts , such as copper nanoparticles on charcoal (Cu/C) or zinc zirconium phosphate (ZPZn), are highly advantageous as they can be easily recovered by filtration and reused multiple times, aligning with the principles of green chemistry.[7][9][10][11]

The proposed mechanism for this MCR involves a cascade of reactions, including a Knoevenagel condensation, a Michael addition, and a subsequent cyclization and aromatization sequence to form the stable pyridine ring.[6][8]

Diagram: Generalized Four-Component Synthesis of 2-Amino-3-Cyanopyridines

The following diagram illustrates the logical flow of the one-pot multicomponent reaction, a cornerstone of modern nicotinonitrile synthesis.

MCR_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_intermediates Key Intermediates (In Situ) cluster_product Final Product Aldehyde Aldehyde (R1-CHO) Reaction Catalyst (e.g., Cu/C, Na2CaP2O7) Solvent-free or Reflux Knoevenagel Arylidenemalononitrile Aldehyde->Knoevenagel Knoevenagel Condensation Ketone Ketone (R2-CO-R3) Michael Michael Adduct Ketone->Michael Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Knoevenagel Knoevenagel Condensation Ammonium Ammonium Acetate (NH4OAc) Ammonium->Michael Cyclization Dihydropyridine Knoevenagel->Cyclization Michael Addition + Cyclization Michael->Cyclization Michael Addition + Cyclization Product 2-Amino-3-Cyanopyridine Derivative Cyclization->Product Aromatization

Caption: A logical diagram illustrating the key stages of the four-component synthesis of 2-amino-3-cyanopyridine derivatives.

Applications in Drug Synthesis: Case Studies

The true value of nicotinonitrile derivatives is realized in their role as pivotal intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).

Case Study 1: Kinase Inhibitors in Oncology

Many modern cancer therapies target protein kinases. The nicotinonitrile scaffold is a common feature in Type I kinase inhibitors.

  • Bosutinib (Bosulif®): An inhibitor of the BCR-ABL tyrosine kinase used to treat chronic myeloid leukemia. Its synthesis involves a 6-bromo-nicotinonitrile derivative, which undergoes a Suzuki-Miyaura coupling to introduce a key aryl substituent.[12] This cross-coupling reaction is a powerful and widely used method for forming C-C bonds in pharmaceutical manufacturing.[12]

Case Study 2: Cardiovascular Agents
  • Milrinone: A phosphodiesterase 3 (PDE3) inhibitor used to treat heart failure. The synthesis of Milrinone relies on the construction of a substituted 2-methylnicotinonitrile core, which is then elaborated to form the final bipyridine structure.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key differences between classical and modern approaches to nicotinonitrile synthesis, providing a clear rationale for the adoption of multicomponent strategies.

FeatureClassical Synthesis (e.g., from 2-chloropyridines)Multicomponent Reaction (MCR)Justification for Preference in Pharma R&D
Number of Steps Multiple (2-4 steps)One-potReduces operational complexity, time, and cost.[11]
Atom Economy ModerateHighMaximizes the incorporation of starting material atoms into the final product, minimizing waste.
Yields Variable to GoodGood to Excellent (often >80-90%)[8]High yields are critical for the economic viability of a synthetic route.
Catalyst Often stoichiometric reagentsCatalytic (often recyclable heterogeneous catalysts)[10]Improves sustainability and simplifies purification by allowing easy removal and reuse of the catalyst.[9]
Environmental Impact Higher (more solvents, waste streams)Lower (often solvent-free or reduced solvent use)[8][11]Aligns with green chemistry principles, which are increasingly important in the pharmaceutical industry.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following section provides detailed, self-validating protocols for the synthesis and characterization of a representative nicotinonitrile derivative.

Protocol: Four-Component Synthesis of a 2-Amino-3-cyanopyridine Derivative

This protocol describes a robust and scalable method for synthesizing a highly substituted nicotinonitrile using a recyclable heterogeneous catalyst.[7][10]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Ketone (e.g., Acetophenone): 1.0 mmol

  • Malononitrile: 1.1 mmol

  • Ammonium Acetate: 1.5 mmol

  • Catalyst: Nanostructured Na2CaP2O7 (DIPH) or Cu/C (2 mol%)[7][8]

  • Ethanol (or solvent-free conditions)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the chosen catalyst.

  • Reaction Conditions:

    • Solvent-Free: Heat the mixture at 80-110 °C.[8][11]

    • With Solvent: Add 10 mL of ethanol and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If using a solvent, remove it under reduced pressure.

    • Add 15 mL of ethyl acetate and stir.

    • Catalyst Recovery: If using a heterogeneous catalyst, filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.[7][9]

    • Wash the organic filtrate with brine (2 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-amino-3-cyanopyridine derivative.

Protocol: General Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see aromatic protons in the δ 7.0-8.5 ppm range. The amino (-NH₂) protons typically appear as a broad singlet. Aliphatic protons from the R groups will appear in their characteristic regions.

  • ¹³C NMR: The nitrile carbon (-C≡N) is a key diagnostic peak, typically appearing in the δ 115-120 ppm region. Aromatic carbons will be observed in the δ 110-160 ppm range.

Infrared (IR) Spectroscopy:

  • Look for a sharp, strong absorption band around 2210-2230 cm⁻¹ , which is characteristic of the C≡N stretch of the nitrile group.

  • The N-H stretching vibrations of the primary amine group will appear as two bands in the 3300-3500 cm⁻¹ region.

Diagram: Experimental Synthesis & Analysis Workflow

This diagram outlines the standard, self-validating workflow from synthesis to final product characterization.

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & QC A 1. Combine Reactants & Catalyst B 2. Heat / Reflux A->B C 3. Monitor by TLC B->C D 4. Cool & Filter (Recover Catalyst) C->D Reaction Complete E 5. Extraction D->E F 6. Column Chromatography or Recrystallization E->F G 7. Purity & Identity Check (NMR, IR, MS) F->G Pure Compound H 8. Final Product G->H

Caption: A standard workflow for the synthesis, purification, and analysis of nicotinonitrile derivatives.

Future Perspectives and Conclusion

The nicotinonitrile scaffold continues to be a highly fertile ground for drug discovery. Future research will likely focus on:

  • Developing novel MCRs: Creating even more efficient and stereoselective methods for synthesizing complex derivatives.

  • New Therapeutic Targets: Exploring the utility of nicotinonitrile derivatives against new biological targets in areas like neurodegenerative and infectious diseases.[6]

  • Flow Chemistry: Adapting one-pot syntheses to continuous flow manufacturing, which offers enhanced safety, control, and scalability for producing pharmaceutical intermediates.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.
  • A Review on The Chemistry of Nicotinonitriles and Their applic
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Semantic Scholar.
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018).
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2022). MDPI.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. OICC Press.
  • (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015).
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu
  • Applications of Picolinonitrile Compounds in Drug Discovery: Applic
  • Application Notes and Protocols: 6-Bromonicotinonitrile in the Synthesis of Pharmaceutical Intermedi
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2025).
  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. (2022). PMC.
  • Catalytic Conversion of Nicotine Into Nicotinonitrile – a Pharmaceutical Intermediate Product.
  • Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. (2022). The Journal of Organic Chemistry.
  • Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxid
  • Overview on the synthetic routes to nicotine nitriles. (2018).

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2-chloro-6-aryl-nicotinonitrile building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-6-Aryl-Nicotinonitrile Building Blocks for Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Nicotinonitrile Core

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The nicotinonitrile (3-cyanopyridine) framework is one such scaffold, forming the core of numerous approved drugs, including the kinase inhibitors Bosutinib and Neratinib.[1] Its value lies in its rigid, planar structure and the specific arrangement of hydrogen bond acceptors (the pyridine nitrogen and the nitrile) that facilitate potent and selective interactions within protein binding pockets.

This guide focuses on a particularly versatile class of these building blocks: 2-chloro-6-aryl-nicotinonitriles . The strategic placement of a chlorine atom at the 2-position provides a reactive handle for a multitude of chemical transformations, primarily palladium-catalyzed cross-coupling reactions. Simultaneously, the aryl group at the 6-position offers a crucial vector for tuning physicochemical properties, modulating biological activity, and exploring the structure-activity relationship (SAR). This combination makes the 2-chloro-6-aryl-nicotinonitrile scaffold a powerful starting point for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery.

Synthesis of the Core Scaffold: 2-Chloro-6-Aryl-Nicotinonitrile

The most common and reliable method for synthesizing the 2-chloro-6-aryl-nicotinonitrile core involves the chlorination of a corresponding 2-pyridone precursor. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most frequently employed reagent due to its efficacy and reliability.[2][3]

The pyridone precursor, a 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile, is itself readily accessible through multicomponent reactions, often starting from chalcones and active methylene compounds.[3] This multi-step but robust pathway allows for the introduction of the desired aryl group at the 6-position before the key chlorination step.

Diagram: General Synthesis Workflow

G Chalcone 1-Aryl-3-aryl-propenone (Chalcone Precursor) Pyridone 2-Oxo-6-aryl-nicotinonitrile (Pyridone Intermediate) Chalcone->Pyridone Multicomponent Reaction ActiveMethylene Active Methylene Nitrile (e.g., Malononitrile) ActiveMethylene->Pyridone Multicomponent Reaction Target 2-Chloro-6-aryl-nicotinonitrile (Core Building Block) Pyridone->Target Chlorination (POCl₃)

Caption: Synthesis of the 2-chloro-6-aryl-nicotinonitrile core.

Experimental Protocol: Synthesis of 2-Chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile (11)

This protocol is adapted from a reported synthesis and serves as a representative example of the chlorination step.[3]

Materials:

  • 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Precursor, 1.0 eq)

  • Phosphorus oxychloride (POCl₃, 3.0 eq)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Crushed ice

  • Dioxane (for recrystallization)

Procedure:

  • A mixture of the pyridone precursor (0.01 mol, 1.0 eq) and phosphorus oxychloride (0.03 mol, 3.0 eq) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux and maintained for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for the chlorination reaction to proceed to completion. POCl₃ acts as both the solvent and the chlorinating agent.

  • After completion, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is then carefully and slowly poured onto a beaker of crushed ice with stirring. This step quenches the excess POCl₃ and precipitates the crude product.

    • Trustworthiness: This quenching step must be performed in a well-ventilated fume hood, as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • The separated solid product is collected by vacuum filtration.

  • The crude solid is washed thoroughly with water until the filtrate is neutral.

  • The product is dried and then recrystallized from dioxane to yield the pure 2-chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrile.

Key Transformations for Library Development

The synthetic power of the 2-chloro-6-aryl-nicotinonitrile scaffold lies in the reactivity of the C2-chloro group. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functionalities.

Diagram: Key Functionalization Pathways

G Start 2-Chloro-6-aryl-nicotinonitrile Suzuki_Product 2,6-Diaryl-nicotinonitrile Start->Suzuki_Product Suzuki Coupling (R-B(OH)₂, Pd cat., Base) BH_Product 2-Amino-6-aryl-nicotinonitrile Start->BH_Product Buchwald-Hartwig Amination (R₂NH, Pd cat., Base) SNAr_Product 2-Hydrazinyl/Alkoxy/Thio-6-aryl-nicotinonitrile Start->SNAr_Product SNAr (Nucleophile, e.g., N₂H₄)

Caption: Major reaction pathways for diversifying the core scaffold.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species.[4][5] For the 2-chloro-6-aryl-nicotinonitrile scaffold, this reaction is used to introduce a new aryl or heteroaryl group at the 2-position, creating a 2,6-diaryl-nicotinonitrile core. This is particularly valuable for probing interactions in hydrophobic pockets of target proteins.

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][7] Key steps include the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid (in the presence of a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst.[4][8]

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-6-aryl-nicotinonitrile (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a degassed mixture of the 2-chloro-6-aryl-nicotinonitrile (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system (e.g., 1,4-dioxane and water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step.[8]

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 2,6-diaryl-nicotinonitrile.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds.[9][10] Its application to the 2-chloro-6-aryl-nicotinonitrile scaffold allows for the facile synthesis of 2-amino derivatives. These derivatives are of immense interest as the amino group can serve as a key hydrogen bond donor, significantly influencing binding affinity and selectivity for various targets, especially kinases.[11][12]

Mechanism Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[13] The key difference is that after oxidative addition, the amine coordinates to the palladium complex, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination then forges the C-N bond.[9] The choice of phosphine ligand is crucial for reaction efficiency and scope.[10][14]

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-6-aryl-nicotinonitrile (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the 2-chloro-6-aryl-nicotinonitrile and the amine.

    • Trustworthiness: The reaction is highly sensitive to air and moisture. Using anhydrous solvents and maintaining a strict inert atmosphere is essential for reproducibility and high yields.

  • Heat the mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the 2-amino-6-aryl-nicotinonitrile derivative.

Applications in Drug Discovery: Targeting Kinases

The 2,6-disubstituted nicotinonitrile scaffold is a validated pharmacophore for kinase inhibition. The pyridine nitrogen and C3-nitrile often act as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The substituents at the C2 and C6 positions project into the ATP binding site, where they can be modified to achieve potency and selectivity.

Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
Nicotinonitrile-imino derivativesTyrosine Kinase (TK)311 nM (for most potent)[11]
Substituted NicotinonitrilesPim-1 Kinase18.9 nM - 21.2 nM[12]
2-(Alkylsulfanyl)nicotinonitrilesRET Tyrosine KinaseSubmicromolar[15]
Apoptotic NicotinonitrilesPan-Pim Kinases≤ 0.28 µM[16]

The data clearly indicates that derivatives of the core scaffold can achieve nanomolar to sub-micromolar potency against various kinase targets. The 2-chloro-6-aryl-nicotinonitrile building block is the ideal starting point for exploring this chemical space. For example, a medicinal chemist can:

  • Synthesize a 2-chloro-6-aryl-nicotinonitrile with a desired aryl group at C6 to probe a specific hydrophobic pocket.

  • Couple a library of amines via Buchwald-Hartwig amination at the C2 position to optimize hinge-binding interactions or reach new solvent-exposed regions.

  • Couple a library of arylboronic acids via Suzuki coupling at the C2 position to explore different aromatic interactions and tune properties like metabolic stability.[17]

Bioisosteric Considerations

In lead optimization, bioisosteric replacement is a key strategy to improve pharmacokinetics and reduce toxicity while maintaining potency.[18][19] The nicotinonitrile core offers several opportunities:

  • Nitrile Group: The cyano group is a well-known bioisostere for carbonyl groups and can act as a hydrogen bond acceptor.[20]

  • Pyridine Ring: The entire pyridine ring can be considered a bioisostere for a phenyl ring, with the key difference being the nitrogen atom's ability to act as a hydrogen bond acceptor and influence the molecule's pKa and solubility.

Conclusion

The 2-chloro-6-aryl-nicotinonitrile scaffold represents a high-value, versatile building block for modern drug discovery. Its straightforward synthesis and, more importantly, the exceptional reactivity of the C2-chloro position towards robust and high-yielding transformations like Suzuki and Buchwald-Hartwig couplings, empower medicinal chemists to rapidly generate and optimize compound libraries. The proven success of the nicotinonitrile core in targeting therapeutically relevant enzyme classes, particularly kinases, ensures that these building blocks will remain a cornerstone of research programs aimed at developing novel therapeutics.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]

  • Patel, H., Sharma, T., & Shaikh, M. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences, 43, 76-82. [Link]

  • Solaro, C., Linciano, P., et al. (2010). Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. European Journal of Medicinal Chemistry, 45(11), 5396-5405. [Link]

  • Eldehna, W. M., Abou-Seri, S. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Abou-khatwa, S. A., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. ResearchGate. [Link]

  • Bacsa, I., Szemerédi, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1080. [Link]

  • Deshmukh, D. S., et al. (2009). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2009(11), 75-84. [Link]

  • Viciosa, M., & Nolan, S. P. (2013). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 49, 1-32. [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Google Patents. (2019). CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • Al-Ostath, R., et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1277, 134857. [Link]

  • Dotsenko, V. V., et al. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. International Journal of Molecular Sciences, 24(24), 17359. [Link]

  • Google Patents. (1975). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]

  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Common bioisosteres of different functional groups. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

  • MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • Liu, X., et al. (2016). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 6(103), 101235-101241. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8343. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Harras, M. F., et al. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(11), 17843-17859. [Link]

  • Semantic Scholar. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Drug Hunter. (2023). Bioisosteres Cheat Sheet. Drug Hunter. [Link]

  • In-Silico. (2022). A Review on Medicinally Important Heterocyclic Compounds. In-Silico Online Journal of Biological Sciences, 22(2). [Link]

  • National Institutes of Health. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • MDPI. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • PubMed. (2013). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. [Link]

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Methodological & Application

Application Note: Synthesis of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile from Chalcone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile , a critical pharmacophore in the development of kinase inhibitors and antimicrobial agents.

While the request specifies "chalcones" as the starting material, it is crucial to distinguish between classical chalcones (1,3-diarylprop-2-en-1-ones), which yield 4,6-diarylpyridines, and enaminones (3-(dimethylamino)-1-arylprop-2-en-1-ones), which are required to synthesize the specific 4-unsubstituted target requested. This protocol utilizes the enaminone route—functionally a nitrogenous chalcone analog—to ensure the correct substitution pattern on the pyridine ring.

Key Chemical Transformations
  • Enaminone Formation: Condensation of 3,4-dichloroacetophenone with DMF-DMA.

  • Cyclocondensation: Reaction with 2-cyanoacetamide to form the 2-pyridone core.

  • Aromatization/Chlorination: Deoxychlorination using phosphorus oxychloride (

    
    ).
    

Retrosynthetic Analysis & Pathway

The synthesis is designed to build the pyridine ring via a [3+3] atom fragment approach. The 3,4-dichlorophenyl moiety is introduced via the acetophenone, while the nitrile and chloro- groups are established during the cyclization and subsequent functional group interconversion.

Reaction Scheme Visualization

SynthesisPath Start 3,4-Dichloroacetophenone Inter1 Enaminone Intermediate (Chalcone Analog) Start->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Inter2 2-Oxo-nicotinonitrile (Pyridone Core) Inter1->Inter2 Cyclization Reagent2 2-Cyanoacetamide NaOEt/EtOH Reagent2->Inter2 Final 2-Chloro-6-(3,4-dichlorophenyl) nicotinonitrile Inter2->Final Aromatization Reagent3 POCl3 (Chlorination) Reagent3->Final

Figure 1: Step-wise synthetic pathway from acetophenone precursor to final chloropyridine.

Detailed Experimental Protocols

Step 1: Synthesis of Enaminone Precursor

Target: (E)-3-(Dimethylamino)-1-(3,4-dichlorophenyl)prop-2-en-1-one Rationale: This step creates the 3-carbon electrophilic species necessary for the pyridine ring formation. The dimethylamino group acts as an excellent leaving group in the subsequent cyclization.

Reagents:

  • 3,4-Dichloroacetophenone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Solvent: Xylene or Toluene (anhydrous)

Protocol:

  • Charge a round-bottom flask with 3,4-dichloroacetophenone (10 mmol, 1.89 g) and anhydrous xylene (20 mL).

  • Add DMF-DMA (12 mmol, 1.6 mL) dropwise under nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 140°C) for 6–8 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting acetophenone spot should disappear, replaced by a more polar yellow spot (enaminone).

  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure to remove solvent and excess DMF-DMA.

  • Triturate the resulting residue with cold hexane or diethyl ether to induce crystallization.

  • Filter the yellow solid and dry under vacuum.

    • Expected Yield: 85–95%

    • Appearance: Yellow crystalline solid.[1]

Step 2: Cyclization to Pyridone

Target: 6-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Rationale: The enaminone reacts with 2-cyanoacetamide in the presence of a base. The active methylene of the acetamide attacks the enaminone, followed by cyclization and elimination of dimethylamine.

Reagents:

  • Enaminone (from Step 1) (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq) [Prepared in situ from Na and EtOH]

  • Solvent: Absolute Ethanol

Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.28 g, 12 mmol) in absolute ethanol (30 mL) at 0°C.

  • Add 2-cyanoacetamide (0.92 g, 11 mmol) to the stirred alkoxide solution.

  • Add the enaminone (10 mmol) portion-wise.

  • Heat the mixture to reflux for 4–6 hours.

    • Mechanism Note: The solution will likely turn orange/red, then precipitate the sodium salt of the pyridone.

  • Cool to room temperature and pour the mixture into crushed ice (100 g) containing acetic acid (2 mL) to neutralize the salt and protonate the pyridone.

  • Stir for 30 minutes. The product will precipitate as a solid.[2][3]

  • Filter the solid, wash with water, and dry.

  • Recrystallize from DMF/Ethanol if necessary.

    • Expected Yield: 70–80%

    • Characterization: IR will show strong C

      
      N stretch (
      
      
      
      2220 cm
      
      
      ) and Amide C=O (
      
      
      1660 cm
      
      
      ).
Step 3: Chlorination (Deoxychlorination)

Target: 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile Rationale: Conversion of the 2-oxo (lactam) group to a 2-chloro group using


. This restores aromaticity to the pyridine ring.

Reagents:

  • Pyridone Intermediate (from Step 2) (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5–10 volumes)
    
  • Catalyst:

    
     (0.5 eq) or Benzyltriethylammonium chloride (TEBAC) (trace)
    

Protocol:

  • Safety Warning: Perform this step in a high-efficiency fume hood.

    
     releases HCl gas upon reaction and hydrolysis.
    
  • Place the pyridone intermediate (5 mmol) in a dry round-bottom flask.

  • Add

    
      (10 mL) and a catalytic amount of 
    
    
    
    (0.5 g).
  • Reflux the mixture (bath temp 110°C) for 2–4 hours.

    • Checkpoint: The solid suspension should dissolve to form a clear solution as the reaction proceeds.

  • Remove excess

    
     by distillation under reduced pressure.
    
  • Pour the thick residue slowly onto crushed ice with vigorous stirring.

    • Critical: Maintain temperature <10°C to prevent hydrolysis of the nitrile group.

  • Neutralize the aqueous suspension with saturated

    
     solution to pH 7–8.
    
  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry organic layer over anhydrous

    
     and concentrate.
    
  • Purify via silica gel column chromatography (Hexane:EtOAc 9:1).

Data Summary & Specifications

ParameterSpecification / Result
Molecular Formula

Molecular Weight 283.54 g/mol
Physical State Off-white to pale yellow solid
Melting Point 178–182°C (Literature range for analogs)
Rf Value ~0.6 (Hexane:EtOAc 8:[4]2)
Key IR Peaks 2230 cm

(CN), 1580 cm

(C=N)
1H NMR (DMSO-d6)

8.4 (d, 1H, Pyr-H4), 8.1 (d, 1H, Pyr-H5), 7.8-8.2 (m, 3H, Ar-H)

Troubleshooting & Critical Parameters

"Chalcone" vs. Enaminone

If the user attempts this synthesis using a standard chalcone (e.g., 1,3-bis(3,4-dichlorophenyl)prop-2-en-1-one) and cyanoacetamide, the product will be 4,6-bis(3,4-dichlorophenyl)-2-oxo-nicotinonitrile . To obtain the 4-unsubstituted pyridine (H at position 4), the DMF-DMA enaminone route described above is mandatory.

Moisture Sensitivity
  • Step 1: DMF-DMA is moisture sensitive. Use dry solvents to prevent hydrolysis back to acetophenone.

  • Step 3:

    
     reacts violently with water. Ensure all glassware is oven-dried.
    
Yield Optimization
  • In Step 2, ensure the reaction is fully acidified (pH 4-5) during workup. The pyridone salt is water-soluble; failure to protonate it will result in product loss in the aqueous filtrate.

References

  • Enaminone Synthesis: Abu-Melha, K. S. (2013). Synthesis and antimicrobial activity of some new 2-pyridone derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 1-8.

  • Pyridone Cyclization Mechanism: Misra, P., et al. (2010). Synthesis and SAR of some substituted 2-oxo-nicotinonitriles as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 20(1), 23-28.

  • Chlorination Protocol: El-Gaby, M. S. A., et al. (2002). Synthesis and biological activity of some new pyridine and thieno[2,3-b]pyridine derivatives. Il Farmaco, 57(8), 613-617.

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of chemical entities. Its structure is characterized by a pyridine ring rendered electron-deficient by the synergistic electron-withdrawing effects of a nitrile group, a chlorine atom, and the ring nitrogen itself. This electronic profile makes the chlorine atom at the C-2 position exceptionally labile and susceptible to displacement by a wide range of nucleophiles. This reactivity profile establishes the molecule as a valuable building block for generating libraries of substituted nicotinonitriles, which are prominent scaffolds in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a detailed exploration of the mechanistic underpinnings and practical laboratory protocols for leveraging the nucleophilic substitution reactions of this versatile substrate.

PART 1: The Mechanistic Framework: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the C-2 chlorine on the 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile scaffold proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions common to alkyl halides, the SNAr pathway is characteristic of electron-poor aromatic and heteroaromatic systems.[3][4]

The reaction is a two-step process:

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the electron-withdrawing nitrile group and the pyridine ring nitrogen, which help to delocalize the negative charge.[4]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group.

This mechanism is favored because the alternative SN1 pathway would require the formation of a highly unstable aryl cation, while the SN2 pathway is geometrically impossible as it would necessitate a backside attack through the plane of the aromatic ring.[4]

SNAr_Mechanism cluster_substrate 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile cluster_product Substituted Product reagents Substrate + Nu:- intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Step 1: Addition sub product Product + Cl- intermediate->product Step 2: Elimination prod

Caption: Generalized SNAr mechanism on the nicotinonitrile core.

PART 2: Application Protocols with Diverse Nucleophiles

The true synthetic utility of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is demonstrated by its reactivity with a broad spectrum of nucleophiles. Below are detailed protocols for reactions with key classes of nucleophiles: nitrogen, oxygen, and sulfur.

Section 2.1: Reactions with Nitrogen Nucleophiles

The introduction of nitrogen-containing substituents is a cornerstone of medicinal chemistry, and this scaffold readily reacts with various amines and hydrazine.

Scientific Rationale: Primary and secondary amines are effective nucleophiles for SNAr reactions on electron-deficient pyridines. The reaction typically requires a base to neutralize the hydrogen chloride (HCl) that is formed, preventing the protonation of the starting amine which would render it non-nucleophilic.[5] The resulting 2-amino-6-aryl-nicotinonitriles are valuable precursors for more complex heterocyclic systems.

Detailed Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (1.0 eq).

  • Solvent Addition: Dissolve the substrate in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or Toluene) to a concentration of approximately 0.2-0.5 M.

  • Reagent Addition: Add the primary or secondary amine (1.1-1.5 eq) to the stirred solution. Following this, add a non-nucleophilic base (1.5-2.0 eq), such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). For less reactive amines, a stronger base like sodium hydride (NaH) may be required, in which case the amine should be pre-treated with the base in the solvent before adding the substrate.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction's progress.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, cool the mixture to room temperature. If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent (e.g., diethyl ether or ethanol). Alternatively, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Scientific Rationale: Hydrazinolysis is an effective method for introducing a highly versatile hydrazinyl group. This functional group serves as a handle for synthesizing hydrazones, pyrazoles, and other important heterocyclic motifs. The reaction proceeds similarly to amination, with hydrazine acting as the nucleophile.[6]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (1.0 eq) in a suitable solvent such as ethanol or 1,4-dioxane.

  • Nucleophile Addition: Add hydrazine hydrate (N2H4·H2O) (3.0-5.0 eq) to the solution. The excess hydrazine also acts as the base to neutralize the generated HCl.

  • Thermal Conditions: Heat the mixture to reflux (typically 80-100 °C) for 4-18 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from ethanol or a similar solvent.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Time (h)
Nitrogen AnilinePropan-2-olDIPEA1202-6
Nitrogen PiperidineDMFK2CO31003-8
Nitrogen Hydrazine HydrateEthanol(Excess N2H4)Reflux (78)4-18

Table 1: Representative conditions for reactions with nitrogen nucleophiles.

Section 2.2: Reactions with Oxygen Nucleophiles

The formation of ether linkages via reaction with alcohols or phenols provides access to 2-alkoxy and 2-aryloxynicotinonitriles.

Scientific Rationale: Phenols are generally weak nucleophiles and must be converted to their more potent conjugate base, the phenoxide ion, to react efficiently.[7] A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K2CO3) is used for this deprotonation. The resulting phenoxide readily displaces the chloride from the electron-deficient pyridine ring.

Detailed Step-by-Step Methodology:

  • Preparation of Nucleophile: In a dry, inert flask, dissolve the substituted phenol (1.2 eq) in an anhydrous polar aprotic solvent like DMF or THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Substrate Addition: Add a solution of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (1.0 eq) in the same solvent dropwise to the freshly prepared phenoxide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., to 50-60 °C) may be required for less reactive phenols.

  • Monitoring and Work-up: Monitor by TLC. Once complete, carefully quench the reaction by slowly adding it to ice-cold water.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Time (h)
Oxygen p-MethoxyphenolTHFNaH0 to RT12-18
Oxygen PhenolDMFK2CO3806-12

Table 2: Representative conditions for reactions with oxygen nucleophiles.

Section 2.3: Reactions with Sulfur Nucleophiles

Thiols are among the most potent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[8][9] These reactions often proceed under milder conditions than their oxygen and nitrogen counterparts.

Scientific Rationale: Thiols can be readily converted to highly nucleophilic thiolates with a mild base. The resulting thiolate anion rapidly attacks the C-2 position to form a stable carbon-sulfur bond, yielding 2-(alkylthio)- or 2-(arylthio)nicotinonitriles.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (1.0 eq) in a solvent such as ethanol or DMF.

  • Reagent Addition: Add the desired thiol (1.1 eq) to the solution, followed by a base such as potassium carbonate (K2CO3, 1.5 eq) or triethylamine (Et3N, 1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within a few hours. For less reactive thiols, gentle heating to 40-60 °C may be beneficial.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Purification: Wash the crude product with water and a non-polar solvent like hexanes to remove impurities. Recrystallization or column chromatography can be used for further purification if needed.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Time (h)
Sulfur EthanethiolEthanolEt3NRT1-3
Sulfur ThiophenolDMFK2CO3RT to 502-4

Table 3: Representative conditions for reactions with sulfur nucleophiles.

PART 3: Visualization of Experimental Workflow

A successful synthesis relies on a logical and systematic workflow, from initial setup to final characterization.

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Isolation & Work-up cluster_purify 4. Purification & Analysis prep Setup Inert Flask dissolve Dissolve Substrate in Anhydrous Solvent prep->dissolve add_nuc Add Nucleophile & Base dissolve->add_nuc react Heat / Stir at Defined Temperature add_nuc->react monitor Monitor by TLC react->monitor quench Cool & Quench (e.g., with H2O) monitor->quench isolate Isolate Crude Product (Filtration or Extraction) quench->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify analyze Characterize (NMR, MS, mp) purify->analyze

Caption: General laboratory workflow for SNAr reactions.

Conclusion

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile stands out as a robust and versatile electrophile for nucleophilic aromatic substitution reactions. The protocols detailed herein demonstrate its capacity to react efficiently with a wide range of nitrogen, oxygen, and sulfur nucleophiles under well-defined conditions. This reactivity allows for the systematic and predictable synthesis of diverse libraries of substituted nicotinonitriles, providing a powerful platform for researchers in drug discovery and materials science to generate novel molecules with tailored properties.

References

  • Al-Saleh, B., Abdel-khalik, M. M., & El-Apasery, M. A. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
  • Deshmukh, A. R., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps.
  • Heidarian, M. Reactions of Alcohols. Course Hero.
  • Patel, R. B., et al. A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc.
  • Unknown. Nucleophilic Substitution Reactions. SlidePlayer.
  • OpenStax. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Unknown. The Nitrile Bis-Thiol Bioconjugation Reaction. PMC.
  • Benchchem. Side reactions of 5-Bromo-6-chloronicotinoyl chloride with nucleophiles. Benchchem.
  • Unknown. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-. Google Patents.
  • Unknown. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar.
  • Unknown. (2015). 6.8: Structure and SN2 Reactivity: The Nucleophile. Chemistry LibreTexts.
  • Unknown. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat usa.
  • Unknown. (2021). Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. ResearchGate.
  • Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers.
  • Unknown. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Unknown. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Unknown. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.
  • Unknown. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent. ResearchGate.
  • Wikipedia. Nucleophile. Wikipedia.

Sources

using 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile as a Versatile Building Block in Fused Heterocycle Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary & Mechanistic Rationale

In modern drug discovery and materials science, the construction of complex, multi-cyclic scaffolds requires starting materials with highly predictable and orthogonal reactivity. 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (a derivative of the 2-chloro-6-arylpyridine-3-carbonitrile class) serves as a premier bis-electrophilic building block.

As an application scientist, I emphasize that the utility of this scaffold relies on two distinct reactive centers:

  • The C2-Position (Hard Electrophile): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the ortho-cyano group.

  • The C3-Position (Latent Electrophile): The cyano group acts as a thermodynamic sink for intramolecular cyclization (typically 5-exo-dig or 6-exo-dig) once a nucleophile is successfully installed at the C2 position.

Biological Relevance: The 3,4-dichlorophenyl moiety is not merely a structural placeholder; it is a critical pharmacophore. Structural and biophysical studies have demonstrated that dichlorophenylpyridine-based molecules act as potent, broad-spectrum antiviral inhibitors of the proprotein convertase furin via a unique induced-fit mechanism that exposes a cryptic hydrophobic binding pocket[1]. Additionally, these heterocyclization pathways are heavily utilized to synthesize highly efficient fluorescent dyes and optical materials[2].

Safety Note: Handling of 2-chloro-6-arylpyridine-3-carbonitriles requires strict adherence to safety protocols (PPE, fume hood), as these compounds carry "Danger" signal words and are associated with acute oral toxicity (H301) and severe eye damage (H318).

Core Synthetic Workflows & Protocols

The following protocols detail the divergent synthesis of two highly privileged medicinal scaffolds: pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines . Every step is designed as a self-validating system to ensure high fidelity in your synthesis.

Protocol A: Synthesis of 3-Amino-6-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-b]pyridine

Mechanism: Initial SNAr displacement of the C2-chloride by the primary amine of hydrazine, followed by intramolecular nucleophilic attack of the secondary nitrogen onto the C3-nitrile, and subsequent tautomerization.

  • Step 1: Initiation. To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-(3,4-dichlorophenyl)nicotinonitrile (10.0 mmol, 1.0 equiv) and absolute ethanol (50 mL).

  • Step 2: Nucleophilic Addition. Dropwise add hydrazine hydrate (64% in water, 30.0 mmol, 3.0 equiv) at room temperature.

    • Causality: A 3-fold excess of hydrazine is critical. It prevents intermolecular dimerization (formation of symmetric bis-pyridyl hydrazines) and ensures rapid, quantitative conversion of the C2-chloride.

  • Step 3: Thermal Cyclization. Elevate the temperature to 80 °C (reflux) for 4–6 hours.

    • Causality: While the SNAr step occurs at room temperature, thermal energy is required to overcome the activation barrier for the 5-exo-dig cyclization of the intermediate arylhydrazine onto the rigid nitrile group.

  • Step 4: Validation & Isolation. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material and the emergence of a highly polar, UV-active spot indicates completion. Cool to 0 °C, filter the precipitated solid, and wash with cold ethanol.

    • Self-Validation: Perform FT-IR on the crude solid. The complete disappearance of the sharp nitrile stretching band (~2220 cm⁻¹) and the appearance of broad primary/secondary amine bands (~3400–3200 cm⁻¹) confirm successful cyclization.

Protocol B: Synthesis of Ethyl 3-amino-6-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxylate

Mechanism: SNAr by a thiolate anion, followed by a base-catalyzed Thorpe-Ziegler-type cyclization of the active methylene onto the C3-cyano group.

  • Step 1: Initiation. Dissolve the nicotinonitrile precursor (10.0 mmol, 1.0 equiv) in anhydrous DMF (40 mL) under a nitrogen atmosphere.

  • Step 2: Thiolate Generation. Add anhydrous K₂CO₃ (25.0 mmol, 2.5 equiv) followed by ethyl thioglycolate (12.0 mmol, 1.2 equiv).

    • Causality: Base selection is the most common failure point here. K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the thiol without causing competitive hydrolysis of the nitrile or the ethyl ester (which occurs if NaOH or NaOEt is used). DMF solvates the potassium cation, leaving a highly nucleophilic "naked" thiolate.

  • Step 3: Thorpe-Ziegler Cyclization. Stir the suspension at 80 °C for 3 hours.

  • Step 4: Validation & Isolation. Quench the reaction by pouring it into 200 mL of crushed ice/water. Filter the resulting precipitate, wash thoroughly with deionized water to remove DMF and inorganic salts, and recrystallize from ethanol.

    • Self-Validation: ¹H-NMR (DMSO-d₆) will show a distinct disappearance of the active methylene singlet (~4.0 ppm) and the appearance of a D₂O-exchangeable broad singlet integrating for two protons (~7.2 ppm), representing the newly formed C3-amino group.

Quantitative Data Presentation

The table below summarizes the expected reaction parameters, yields, and analytical markers for the divergent heterocycle syntheses to allow for rapid cross-referencing during your workflow.

Target ScaffoldReagents & SolventsTemp / TimeExpected YieldKey IR Markers (cm⁻¹)Key ¹H-NMR Markers (ppm)
Pyrazolo[3,4-b]pyridine Hydrazine hydrate (3 eq), EtOH80 °C / 5 h82 - 88%Loss of 2220 (-C≡N); Gain of 3350, 3250 (-NH₂, -NH)~5.5 (br s, 2H, NH₂), ~12.1 (br s, 1H, NH)
Thieno[2,3-b]pyridine Ethyl thioglycolate (1.2 eq), K₂CO₃ (2.5 eq), DMF80 °C / 3 h75 - 85%Gain of 1680 (C=O ester); Gain of 3450, 3350 (-NH₂)~1.3 (t, 3H), ~4.3 (q, 2H), ~7.2 (br s, 2H, NH₂)
Pyrido[2,3-d]pyrimidine Guanidine carbonate (2 eq), NaOEt, EtOH90 °C / 8 h60 - 70%Loss of 2220 (-C≡N); Gain of 3400-3100 (broad, -NH₂)~7.5 - 8.0 (m, multiple NH₂ protons)

Visualizations

DivergentSynthesis Core 2-Chloro-6-(3,4-dichlorophenyl) nicotinonitrile Cond1 Hydrazine Hydrate EtOH, Reflux Core->Cond1 Cond2 Ethyl Thioglycolate K2CO3, DMF, 80°C Core->Cond2 Cond3 Guanidine Carbonate NaOEt, EtOH, Reflux Core->Cond3 Prod1 3-Amino-6-(3,4-dichlorophenyl) -1H-pyrazolo[3,4-b]pyridine Cond1->Prod1 Prod2 Ethyl 3-amino-6-(3,4-dichlorophenyl) thieno[2,3-b]pyridine-2-carboxylate Cond2->Prod2 Prod3 2,4-Diamino-7-(3,4-dichlorophenyl) pyrido[2,3-d]pyrimidine Cond3->Prod3

Divergent synthesis of fused heterocycles from 2-chloro-6-(3,4-dichlorophenyl)nicotinonitrile.

Mechanism Step1 Starting Material (C2-Cl, C3-CN) Step2 Nucleophilic Attack (SNAr) by NH2-NH2 at C2 Step1->Step2 Cl- leaving group Step3 Intermediate: 2-Hydrazinyl-nicotinonitrile Step2->Step3 Step4 Intramolecular Cyclization (NH2 attacks C≡N) Step3->Step4 5-exo-dig cyclization Step5 Tautomerization (Imino to Amino) Step4->Step5 Step6 Final Product: 3-Aminopyrazolo[3,4-b]pyridine Step5->Step6 Aromatization driving force

Step-by-step mechanistic logic for the formation of the pyrazolo[3,4-b]pyridine core.

References

  • ACS Chemical Biology. "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism." ACS Publications.[Link]

  • Russian Journal of General Chemistry. "Synthesis and Photophysical Properties of Donor-Acceptor Triene Derivatives of Malononitrile Dimer." Springer / ResearchGate.[Link]

Sources

Precision Synthesis of 3-Amino-1H-Pyrazolo[3,4-b]pyridines via Nicotinonitrile Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of Pyrazolo[3,4-b]pyridines from Nicotinonitrile Precursors Content Type: Detailed Application Notes and Protocols

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of kinase inhibitors, soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat), and antiviral agents. This application note details the synthetic strategy for constructing this fused heterocyclic system from 2-chloro-3-cyanopyridine (nicotinonitrile) precursors. Unlike routes requiring harsh conditions or unstable intermediates, the reaction with hydrazines offers a convergent, high-atom-economy pathway. This guide provides validated protocols for synthesizing both the parent 3-amino-1H-pyrazolo[3,4-b]pyridine and its N1-substituted derivatives, addressing critical regioselectivity challenges.

Mechanistic Insight & Strategic Analysis

The Chemical Pathway

The transformation relies on a tandem sequence: a nucleophilic aromatic substitution (


) followed by an intramolecular nucleophilic attack on the nitrile group.
  • Step 1 (

    
    ):  The hydrazine nucleophile attacks the electron-deficient C-2 position of the pyridine ring, displacing the chloride. The presence of the electron-withdrawing nitrile group at C-3 activates the C-2 position, facilitating this substitution even under mild conditions.
    
  • Step 2 (Cyclization): The pendant hydrazine moiety attacks the adjacent nitrile carbon (C-3).

  • Step 3 (Tautomerization): The resulting imine intermediate undergoes proton transfer/tautomerization to form the stable 3-amino-pyrazolo[3,4-b]pyridine aromatic system.

Regioselectivity in Substituted Hydrazines

When using monosubstituted hydrazines (


), two regioisomers are possible:
  • Path A (1-Substituted): The substituted nitrogen (

    
    ) attacks C-2. Subsequent cyclization by the terminal 
    
    
    
    yields the 1-substituted-3-amino isomer. This is often the pharmacologically desired isomer (e.g., Riociguat).
  • Path B (2-Substituted): The terminal nitrogen (

    
    ) attacks C-2. Subsequent cyclization by the internal 
    
    
    
    yields the 2-substituted-3-amino isomer.

Expert Insight: While the terminal


 is typically more nucleophilic due to lower steric hindrance, the product distribution is heavily influenced by solvent polarity and the electronic nature of the 'R' group. For aryl hydrazines, the 1-aryl isomer is frequently the major product, suggesting that under thermal equilibrium, the thermodynamic stability of the 1-substituted system drives the reaction outcome.
Mechanistic Visualization

ReactionMechanism Start 2-Chloro-3- cyanopyridine Inter1 Intermediate A: 2-Hydrazinyl-nicotinonitrile Start->Inter1 Step 1: SnAr (-HCl) Reagent Hydrazine (R-NH-NH2) Reagent->Inter1 TS Cyclization Transition State Inter1->TS Step 2: Intramolecular Attack Product 3-Amino-1H-pyrazolo [3,4-b]pyridine TS->Product Step 3: Tautomerization

Caption: Tandem


 and cyclization mechanism converting 2-chloronicotinonitrile to the pyrazolo[3,4-b]pyridine core.

Critical Parameters & Optimization

The following table summarizes reaction conditions optimized for yield and purity.

ParameterStandard ConditionOptimization Note
Solvent Ethanol (EtOH) or n-ButanolProtic solvents facilitate proton transfer. n-Butanol allows higher reflux temps (

C) for sluggish substrates.
Base Triethylamine (

) or

Essential to neutralize HCl generated in Step 1. Excess hydrazine can also serve as the base.
Temperature Reflux (

C)
Required to overcome the activation energy of the cyclization step (Step 2).
Time 2 - 6 HoursMonitor via TLC/LCMS. Prolonged heating may degrade the amino group.
Catalyst None or p-TsOH (cat.)Acid catalysis can accelerate nitrile activation in difficult cyclizations.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine (Parent System)

Target: Unsubstituted core for further functionalization.

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 equiv)[1]

  • Hydrazine Hydrate (80% or 64% aq. solution) (3.0 - 5.0 equiv)

  • Ethanol (10 mL/g of substrate)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-3-cyanopyridine (10 g, 72 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine Hydrate (11 mL, ~220 mmol) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to reflux (

    
    C) with vigorous stirring. The solution will typically turn yellow/orange.
    
  • Monitoring: Check progress by TLC (Ethyl Acetate/Hexane 1:1) after 2 hours. The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup:

    • Cool the reaction mixture to

      
      C using an ice bath.
      
    • The product usually precipitates as a solid. Stir for 30 minutes to maximize crystallization.

    • Filter the solid under vacuum.[2]

    • Wash the filter cake with cold Ethanol (

      
       mL) followed by Water (
      
      
      
      mL) to remove hydrazine salts.
  • Purification: Recrystallize from Ethanol/Water or dry directly if purity >95% by HPLC.

    • Expected Yield: 85-95%.[3]

    • Appearance: Yellow to off-white crystalline solid.

Protocol B: Synthesis of 1-Substituted-3-Amino Derivatives (Advanced)

Target: N1-functionalized cores (e.g., 1-Methyl, 1-Phenyl). Addressing regioselectivity.

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 equiv)[1]

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • n-Butanol (or Ethanol)

Procedure:

  • Setup: Dissolve 2-chloro-3-cyanopyridine (1.0 equiv) in n-Butanol. Add

    
     (1.5 equiv).
    
  • Addition: Add the substituted hydrazine (1.2 equiv).

  • Reaction: Reflux for 4-8 hours. Note: Substituted hydrazines are less nucleophilic than hydrazine hydrate; higher temperatures (n-Butanol) may be required.

  • Regiocontrol Check: Analyze an aliquot by

    
    -NMR.
    
    • 1-Substituted isomer: Typically shows distinct splitting patterns for the pyridine protons and the substituent.

    • 2-Substituted isomer: Often a minor product.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water. Extract with Ethyl Acetate.[4]

  • Purification: Column chromatography (SiO2, DCM/MeOH gradient) is often required to separate regioisomers if high regioselectivity is not achieved.

Workflow Decision Tree

Workflow Start Start: 2-Chloro-3-cyanopyridine Choice Select Hydrazine Source Start->Choice PathA Hydrazine Hydrate (Protocol A) Choice->PathA Unsubstituted PathB Substituted Hydrazine (Protocol B) Choice->PathB Alkyl/Aryl CondA Reflux in EtOH (2-3 hrs) PathA->CondA CondB Reflux in n-BuOH + Base (4-8 hrs) PathB->CondB ProdA Product: 3-Amino-1H-pyrazolo [3,4-b]pyridine (Parent) CondA->ProdA ProdB Product: Mixture of 1-Substituted (Major) & 2-Substituted CondB->ProdB Purify Chromatography Separation ProdB->Purify

Caption: Decision tree for selecting the appropriate protocol based on the desired substitution pattern.

Case Study: Riociguat Intermediate

Context: Riociguat (Adempas) is a soluble guanylate cyclase stimulator used for pulmonary hypertension.[2][5] A key intermediate in its synthesis is 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide .[4]

Relevance: While the industrial route often employs 2-chloronicotinic acid derivatives reacting with 2-fluorobenzylhydrazine, the nicotinonitrile approach described here provides a direct route to the 3-amino analog, which can be converted to the amidine or used as an isostere.

Protocol Adaptation:

  • Precursor: 2-Chloro-3-cyanopyridine.[1][3][6][7][8][9]

  • Reagent: 2-Fluorobenzylhydrazine.[4][5]

  • Conditions: Reflux in Dioxane or DMSO with

    
    .
    
  • Outcome: Formation of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.[10][11] This demonstrates the utility of the protocol in constructing complex, drug-like scaffolds.

Troubleshooting & Quality Control

  • Issue: Incomplete Cyclization.

    • Symptom:[1][3][8][9] Presence of intermediate hydrazine species (observable by LCMS, Mass M+1 is correct but retention time differs).

    • Solution: Increase reaction temperature (switch to n-Butanol) or add a Lewis acid catalyst (

      
      ).
      
  • Issue: Low Yield due to Solubility.

    • Symptom:[1][3][8][9] Product does not precipitate in water.

    • Solution: Adjust pH to ~8-9. Some amino-pyrazoles are amphoteric. Salting out with NaCl can help.

  • Impurity Profile:

    • Hydrolysis:[3] 2-Hydroxy-3-cyanopyridine (from water attack on starting material). Minimize water content in organic solvents if using substituted hydrazines.

References

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines: Title: Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Source: ResearchGate (2024). URL:[Link]

  • Riociguat Intermediate Synthesis: Title: An expeditious synthesis of riociguat, A pulmonary hypertension drug.[2][5] Source: Der Pharma Chemica (2013).[2][4] URL:[Link]

  • General Pyrazolo[3,4-b]pyridine Synthesis: Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[12] Source: Molecules (2022).[4] URL:[Link]

Sources

Application Note: Protocols for the Nucleophilic Displacement of 2-Chloro Substituents with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of amino groups onto heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The resulting arylamines are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Among the various synthetic strategies, the displacement of a 2-chloro substituent on an electron-deficient ring system, such as pyridine or triazine, with an amine nucleophile is a particularly robust and versatile transformation. The electron-deficient nature of these rings, especially the pyridine ring, makes them susceptible to nucleophilic attack, a reactivity that is significantly enhanced by the presence of the chloro group at the 2-position, which acts as an effective leaving group.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for 2-chloro displacement with amines. It delves into the underlying reaction mechanisms, offers detailed, step-by-step experimental protocols for both classical and modern catalytic approaches, and provides insights into reaction optimization and troubleshooting.

Mechanistic Overview: Pathways to C-N Bond Formation

Two primary mechanistic pathways govern the displacement of a 2-chloro substituent with an amine: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The choice between these pathways is dictated by the electronic nature of the chloro-substituted substrate and the desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step addition-elimination process.[3] This pathway is most efficient when the aromatic ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[3][4] For pyridine-based substrates, the ring nitrogen itself provides activation, particularly at the 2- and 4-positions, by stabilizing the anionic intermediate through resonance.[2]

The reaction proceeds as follows:

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer complex.[3][5]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.[3] A base is often employed to neutralize the generated HCl.[6]

Caption: Generalized workflow for the SNAr reaction.

Transition-Metal-Catalyzed Cross-Coupling

For less activated or more sterically hindered 2-chloro-substituted rings, SNAr reactions can be sluggish and require harsh conditions.[7][8] In such cases, transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, provide a powerful alternative.[9][10] This reaction class has a broad substrate scope and generally proceeds under milder conditions.

The catalytic cycle for the Buchwald-Hartwig amination typically involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond.[7][11]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, yielding the aminated product and regenerating the Pd(0) catalyst.[11]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd_complex L_nPd(II)(Ar)Cl pd0->pd_complex Oxidative Addition (Ar-Cl) pd_amido L_nPd(II)(Ar)(NHR) pd_complex->pd_amido + R-NH2, Base - Base-HCl pd_amido->pd0 Reductive Elimination product Ar-NHR pd_amido->product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Parameters and Optimization

Successful 2-chloro displacement reactions hinge on the careful selection and optimization of several key parameters:

ParameterInfluence on ReactionTypical Choices & Considerations
Substrate The electronic nature of the chloro-substituted ring is paramount.Electron-withdrawing groups (e.g., -NO₂, -CN) activate the ring for SNAr.[1] Electron-donating groups may necessitate the use of transition-metal catalysis.
Amine The nucleophilicity and steric bulk of the amine affect the reaction rate.Primary and secondary aliphatic amines are generally more reactive than aromatic amines.[1][12] Sterically hindered amines may require higher temperatures or catalytic methods.
Solvent The solvent influences reagent solubility and can affect the reaction mechanism.For SNAr, polar aprotic solvents like DMF, DMSO, and NMP are common.[13][14] For Buchwald-Hartwig reactions, ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are frequently used.[7][15]
Base A base is often required to neutralize the HCl byproduct in SNAr or to deprotonate the amine in catalytic cycles.Inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N, DIPEA) are common for SNAr.[1][6] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are standard for Buchwald-Hartwig reactions.[7][16]
Temperature Reaction rates are highly temperature-dependent.SNAr reactions can range from room temperature to reflux, depending on substrate reactivity.[1] Buchwald-Hartwig reactions typically require elevated temperatures (80-120 °C) to facilitate oxidative addition.[7][15] Microwave irradiation can significantly shorten reaction times.[17][18][19]
Catalyst & Ligand For cross-coupling, the choice of palladium source and ligand is critical for activating the C-Cl bond.Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common.[11][20] Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are essential for activating less reactive aryl chlorides.[7]

Detailed Experimental Protocols

Protocol 1: Classical SNAr of an Activated Substrate

This protocol describes the reaction of 2-chloro-5-nitropyridine with morpholine, a representative example of a classical SNAr reaction with an activated substrate.

Reaction Scheme:

2-chloro-5-nitropyridine + Morpholine → 2-morpholino-5-nitropyridine + HCl

Reagents and Equipment:

Reagent/EquipmentQuantity/TypePurpose
2-chloro-5-nitropyridine1.0 eqStarting material
Morpholine1.1 eqNucleophile
Triethylamine (Et₃N)1.2 eqBase
EthanolAnhydrousSolvent
Round-bottom flaskAppropriate sizeReaction vessel
Reflux condenserStandardTo prevent solvent loss
Magnetic stirrer and stir barStandardFor mixing
Heating mantleStandardFor heating
TLC plates (silica gel)StandardFor reaction monitoring

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).

  • Reagent Addition: Add anhydrous ethanol to dissolve the starting material (concentration of ~0.2 M). Add morpholine (1.1 eq), followed by triethylamine (1.2 eq).[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.[1]

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-morpholino-5-nitropyridine.[1]

  • Characterization: Characterize the purified product using techniques such as NMR and Mass Spectrometry.[6]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the amination of a less activated substrate, 2-chloropyridine, with a primary amine using a palladium catalyst.

Reaction Scheme:

2-chloropyridine + Benzylamine → 2-(benzylamino)pyridine

Reagents and Equipment:

Reagent/EquipmentQuantity/TypePurpose
2-chloropyridine1.0 eqStarting material
Benzylamine1.2 eqNucleophile
Pd₂(dba)₃1-2 mol%Palladium precursor
RuPhos2-4 mol%Ligand
Sodium tert-butoxide (NaOtBu)1.4 eqBase
TolueneAnhydrous, degassedSolvent
Schlenk flaskAppropriate sizeReaction vessel for inert atmosphere
Inert gas (Argon or Nitrogen)High purityTo maintain an inert atmosphere
Magnetic stirrer and stir barStandardFor mixing
Heating mantle/Oil bathStandardFor heating

Step-by-Step Procedure:

  • Setup: Oven-dry all glassware and allow it to cool under a stream of inert gas. To a Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.4 eq).[7][21]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (repeat three times).[21]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene, followed by 2-chloropyridine (1.0 eq) and benzylamine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the final product by NMR and Mass Spectrometry.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion - Inactive substrate- Insufficient temperature- Deactivated catalyst (for cross-coupling)- For SNAr, consider adding an activating group or switching to a catalytic method.- Increase the reaction temperature or use microwave heating.- Ensure a strictly inert atmosphere for Buchwald-Hartwig reactions; use fresh catalyst and dry, degassed solvents.[7]
Side Product Formation (e.g., Hydrodehalogenation) - Presence of water or other protic sources- Non-optimal base or catalyst system- Use scrupulously dried reagents and solvents.- Screen different bases; for Buchwald-Hartwig, a slight excess of the amine can favor the desired pathway.[7]
Poor Regioselectivity (for di- or poly-chloro substrates) - Similar reactivity of chloro-positions- For SNAr, substitution often occurs sequentially based on temperature.[6]- For Buchwald-Hartwig, regioselectivity can sometimes be controlled by the choice of ligand and reaction conditions.[17]

Safety Precautions

  • Reagents: Many amines and chloro-heterocycles are toxic and/or irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalysts: Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric. Handle them under an inert atmosphere.[21]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle with care.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[22][23] For larger-scale reactions, consider controlled addition of reagents and ensure adequate cooling.

Conclusion

The displacement of 2-chloro substituents with amines is a fundamental and highly valuable transformation in modern organic synthesis. A thorough understanding of the underlying SNAr and transition-metal-catalyzed mechanisms allows for the rational selection of reaction conditions. By carefully optimizing parameters such as solvent, base, and temperature, and by following robust experimental protocols, researchers can efficiently synthesize a diverse range of N-heterocyclic amines for applications in drug discovery and beyond.

References

  • Filo. (2025, December 9).
  • Benchchem. Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
  • Benchchem. Application Notes and Protocols: Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Devel.
  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Benchchem.
  • YouTube. (2019, January 19).
  • ACS Publications. (2004, November 19). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides | The Journal of Organic Chemistry.
  • Benchchem.
  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • PMC.
  • Falih, H. H., & Al-Lami, H. S. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • MilliporeSigma.
  • Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • PMC.
  • ACS Publications. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development.
  • Wikipedia.
  • ResearchGate. Palladium-catalyzed C-N and C-O cross-coupling reactions.
  • Google Patents.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
  • DSpace@MIT. (2009, July 1).
  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • ResearchGate. (2019, September 5). How can I synthesis Amine and Chlorine including fragment?
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • PMC.
  • Organic Syntheses Procedure.
  • Quick Company. Process For Producing 4 Aminopyridines.
  • Stack Exchange. (2018, October 17).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • University of Windsor.
  • BYJU'S. (2020, January 6). Ullmann Reaction.
  • ResearchGate.
  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • ResearchGate.
  • Wordpress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents.
  • chemeurope.com.
  • ResearchGate. (2013, July 17). How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry?
  • SynArchive.
  • ACS Publications. (2010, September 20).
  • PMC. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
  • ChemRxiv.
  • Purdue Engineering. (2022, May 10).
  • MDPI. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts.

Sources

Synthesis of 2-Amino-6-(3,4-dichlorophenyl)nicotinonitrile Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 2-amino-6-(3,4-dichlorophenyl)nicotinonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a robust scientific foundation for their synthetic endeavors.

Introduction: The Significance of 2-Aminonicotinonitrile Scaffolds

The 2-aminonicotinonitrile core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological properties. These derivatives have been reported to exhibit activities such as antimicrobial, antifungal, and anticancer agents.[1][2] The introduction of a 3,4-dichlorophenyl substituent at the 6-position of the nicotinonitrile ring is of particular interest, as the dichlorophenyl moiety is a common feature in many kinase inhibitors and other targeted therapeutics. The electronic properties and steric bulk of this group can significantly influence the binding affinity of the molecule to its biological target.

This guide will focus on the most efficient and widely adopted method for the synthesis of these compounds: a one-pot, four-component reaction. This approach offers several advantages over traditional multi-step syntheses, including operational simplicity, higher yields, and a more favorable environmental profile.

Synthetic Strategy: A Four-Component One-Pot Approach

The synthesis of 2-amino-6-(3,4-dichlorophenyl)nicotinonitrile derivatives is most effectively achieved through a multicomponent reaction (MCR) involving an aromatic aldehyde, a methyl ketone, malononitrile, and a source of ammonia, typically ammonium acetate.[3][4] This reaction proceeds through a cascade of classical organic reactions, culminating in the formation of the highly functionalized pyridine ring.

The Underlying Chemistry: A Mechanistic Perspective

The reaction mechanism is a well-established sequence of events that begins with two key initial steps that occur concurrently:

  • Knoevenagel Condensation: The aromatic aldehyde (in this case, a substituted benzaldehyde for the 4-position) reacts with malononitrile in the presence of a basic catalyst (often generated in situ from ammonium acetate) to form an arylidenemalononitrile intermediate.

  • Enamine Formation: The methyl ketone (e.g., 3,4-dichloroacetophenone for the desired product) reacts with ammonia (from ammonium acetate) to form an enamine.

Following the formation of these intermediates, the reaction proceeds through the following key steps:

  • Michael Addition: The enamine undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.

  • Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization, followed by the elimination of a molecule of water.

  • Aromatization: The final step involves the aromatization of the dihydropyridine intermediate to yield the stable 2-aminonicotinonitrile product. This final oxidation step is often facilitated by air or can be promoted by a mild oxidizing agent.

The use of ammonium acetate is critical as it serves a dual role: it provides the ammonia necessary for the formation of the enamine intermediate and also acts as a catalyst for the condensation and cyclization steps.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages of the one-pot synthesis of 2-amino-6-(3,4-dichlorophenyl)nicotinonitrile derivatives.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_intermediates Key Intermediates cluster_product Final Product ketone 3,4-Dichloroacetophenone reaction_vessel Reaction Vessel (Solvent, Heat) ketone->reaction_vessel aldehyde Aromatic Aldehyde aldehyde->reaction_vessel malononitrile Malononitrile malononitrile->reaction_vessel ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_vessel enamine Enamine reaction_vessel->enamine Ammonia Reaction arylidenemalononitrile Arylidenemalononitrile reaction_vessel->arylidenemalononitrile Knoevenagel Condensation michael_adduct Michael Adduct enamine->michael_adduct Michael Addition arylidenemalononitrile->michael_adduct dihydropyridine Dihydropyridine Intermediate michael_adduct->dihydropyridine Cyclization & Dehydration final_product 2-Amino-6-(3,4-dichlorophenyl) -4-arylnicotinonitrile dihydropyridine->final_product Aromatization

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile: A Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

The 2-chloro-6-phenylnicotinonitrile core is a significant pharmacophore in the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases. The specific scaffold, 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, offers a synthetically versatile platform for generating diverse chemical libraries to probe the active sites of various kinases. The strategic placement of a chloro substituent at the 2-position of the pyridine ring provides a reactive handle for a range of derivatization reactions. The dichlorophenyl moiety at the 6-position often serves to occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity and selectivity. The nitrile group can act as a hydrogen bond acceptor, further anchoring the inhibitor to the target protein.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile. It outlines key synthetic strategies, provides detailed experimental protocols, and discusses the rationale behind these methodologies, with a focus on generating potent and selective kinase inhibitors.

Core Structure and Derivatization Strategy

The derivatization of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile primarily focuses on the modification of the 2-chloro position. This can be achieved through several powerful synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Caption: Core structure of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile highlighting the primary site for derivatization at the C2 position.

Synthetic Derivatization Strategies and Protocols

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 2-chloro position towards nucleophilic attack.[2][3] This allows for the direct displacement of the chloride with a variety of nucleophiles, most commonly amines, to generate 2-amino-6-(3,4-dichlorophenyl)nicotinonitrile derivatives.

Causality behind Experimental Choices:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), is often added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is often heated to overcome the activation energy barrier for the nucleophilic attack on the aromatic ring. Microwave irradiation can also be employed to accelerate the reaction.

Materials:

  • 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

  • Amine of choice (e.g., aniline, morpholine, piperazine derivatives)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen or Argon atmosphere

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To a solution of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (1.0 eq) in anhydrous DMF, add the desired amine (1.1 - 1.5 eq) and DIPEA (2.0 eq) or K2CO3 (2.0 eq).

  • Stir the reaction mixture under a nitrogen atmosphere at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-6-(3,4-dichlorophenyl)nicotinonitrile derivative.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[4][5] It allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position by coupling with the corresponding boronic acid or boronate ester.[6]

Causality behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)2 or PdCl2(dppf), is essential for the catalytic cycle.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh3), XPhos, or SPhos, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The choice of ligand can significantly impact the reaction efficiency, especially with less reactive aryl chlorides.[6]

  • Base: A base, typically an aqueous solution of sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), is required to activate the boronic acid for transmetalation.[4]

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

G Start 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile Reaction Suzuki Coupling (Heat) Start->Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Product 2-Aryl/Vinyl-6-(3,4-dichlorophenyl)nicotinonitrile Reaction->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

  • Aryl or vinyl boronic acid or boronate ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or Palladium(II) acetate [Pd(OAc)2] with a suitable ligand)

  • Base (e.g., Potassium carbonate, Sodium carbonate)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, combine 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that provides a powerful and general method for forming carbon-nitrogen bonds.[7][8] This reaction is particularly useful for coupling a wide variety of primary and secondary amines, including those that may be poor nucleophiles in traditional SNAr reactions.

Causality behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. However, for the Buchwald-Hartwig amination of aryl chlorides, more electron-rich and sterically hindered phosphine ligands, such as XPhos, SPhos, or RuPhos, are often required to facilitate the challenging oxidative addition step.[8]

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are used to prevent quenching of the strong base.

Materials:

  • 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Sterically hindered phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for air-sensitive reactions

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a Schlenk tube.

  • Add the 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (1.0 eq), the amine (1.2 eq), and the strong base (e.g., NaOtBu, 1.4 eq).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel chromatography.

Structure-Activity Relationships (SAR) and Kinase Targets

The derivatization of the 2-position of the 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile scaffold allows for the exploration of structure-activity relationships to optimize potency and selectivity against specific kinase targets.

Derivatization at C2 PositionPotential Kinase TargetsRationale
Small aliphatic amines (e.g., cyclopropylamine, ethylamine) Can probe smaller pockets in the ATP binding site.The size and flexibility of the substituent can influence interactions with the hinge region of the kinase.
Anilines and substituted anilines Can form additional hydrogen bonds and pi-stacking interactions.Substituents on the aniline ring can be varied to fine-tune electronic properties and steric bulk for improved binding.
Heterocyclic amines (e.g., piperazine, morpholine) Can introduce vectors for improved solubility and further functionalization.The basic nitrogen of a piperazine can be used to improve pharmacokinetic properties or to attach additional pharmacophoric groups.
Aryl and heteroaryl groups (via Suzuki coupling) Can access larger, more diverse regions of the kinase active site.The introduction of different aromatic systems can lead to interactions with specific residues, enhancing selectivity.

Based on patent literature, derivatives of similar scaffolds have shown activity against various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR-4).[9] The 3,4-dichlorophenyl group is often crucial for binding in a hydrophobic pocket, while the derivatized 2-position interacts with the solvent-exposed region or the hinge region of the kinase.

Conclusion

The 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile scaffold is a valuable starting point for the synthesis of novel kinase inhibitors. The strategic derivatization of the 2-chloro position using robust and versatile synthetic methods like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the generation of extensive libraries of compounds for biological screening. The protocols and insights provided in this application note are intended to empower researchers in their efforts to discover and develop the next generation of targeted kinase inhibitors.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. [URL: https://link.springer.com/article/10.1007/s10593-024-03463-5]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://www.beilstein-journals.org/bjoc/articles/14/105]
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Carbon-Carbon_Bond_Forming_Reactions/19.10%3A_The_Suzuki-Miyaura_Coupling_Reaction]
  • Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • United States Patent: 9,695,165. [URL: https://patents.google.
  • Patents & Products - Garg Lab - UCLA. [URL: https://garg.chem.ucla.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8704940/]
  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile - Arkivoc. [URL: https://www.
  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Reactions_of_Alkenes_and_Alkynes/3.
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Buchwald%E2%88%92Hartwig-Amination-of-Aryl-Halides-with-in-Kupka-Stasiewicz/1454641908d1329a14732b135b1d51a66e6c7875]
  • The Suzuki Reaction - Andrew G Myers Research Group. [URL: https://www.chem.harvard.edu/groups/myers/handouts/suzuki.pdf]
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [URL: Not available]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2789392/]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for discovery chemists and process scientists scaling up the synthesis of 2-chloro-6-(3,4-dichlorophenyl)nicotinonitrile. This highly functionalized pyridine core is a critical building block in drug development.

The most robust and scalable synthetic route involves a three-step sequence: (1) enaminone formation from 3,4-dichloroacetophenone, (2) cyclocondensation to a 2-pyridone core, and (3) deoxychlorination[1]. Below, we dissect the causality behind common experimental failures, provide a troubleshooting workflow, and outline self-validating protocols to maximize your yield and purity.

Process Visualization & Troubleshooting Workflow

SynthesisWorkflow SM 3,4-Dichloroacetophenone R1 Step 1: DMF-DMA (Reflux, 6h) SM->R1 Int1 Enaminone Intermediate R1->Int1 Err1 Low Yield? Check DMF-DMA Moisture R1->Err1 R2 Step 2: Cyanoacetamide, NaOEt (EtOH, Reflux, 12h) Int1->R2 Int2 2-Pyridone Intermediate R2->Int2 Err2 Wrong Product? Ensure Cyanoacetamide (Not Malononitrile) R2->Err2 R3 Step 3: POCl3, cat. DMF (80°C, 3h) Int2->R3 Prod 2-Chloro-6-(3,4-dichlorophenyl) nicotinonitrile R3->Prod Err3 Tar Formation? Control Quench Temp <10°C R3->Err3

Troubleshooting workflow for 2-chloro-6-(3,4-dichlorophenyl)nicotinonitrile synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my yield of the enaminone intermediate (Step 1) so low, with unreacted 3,4-dichloroacetophenone remaining? A1: The causality here almost always points to reagent degradation. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is highly susceptible to hydrolysis. If ambient moisture enters the system, DMF-DMA rapidly degrades into DMF and methanol, destroying the electrophilic acetal required for the aldol-type condensation. Solution: Use freshly distilled DMF-DMA and strictly anhydrous conditions (oven-dried glassware, inert nitrogen atmosphere).

Q2: During the cyclocondensation (Step 2), I am isolating a 2-aminopyridine derivative instead of the desired 2-pyridone. What went wrong? A2: You likely used malononitrile instead of cyanoacetamide. While malononitrile is a common reagent for synthesizing nicotinonitriles, it condenses with enaminones to form 2-amino-6-arylnicotinonitriles[2]. To construct the 2-oxo (pyridone) core required for subsequent chlorination, you must use cyanoacetamide. The amide nitrogen acts as the nucleophile during the final ring closure.

Q3: The chlorination step (Step 3) with POCl3 is sluggish and produces a black tar. How can I improve the conversion? A3: The uncatalyzed reaction of pyridones with phosphorus oxychloride (POCl3) relies on the relatively weak nucleophilicity of the pyridone oxygen. Prolonged heating at >100°C causes thermal degradation (tarring). Solution: Add a catalytic amount of DMF (0.1 equivalents). The mechanistic rationale is that DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent (a chloromethyleneiminium ion) in situ[3]. This intermediate is a vastly superior electrophile, allowing you to lower the reaction temperature to 80°C and achieve complete conversion in 2–3 hours.

Q4: How do I safely quench the POCl3 reaction without hydrolyzing the newly formed 2-chloropyridine or the nitrile group? A4: Pouring the hot POCl3 mixture directly into water causes a violent exothermic reaction. This locally spikes the temperature and pH, leading to the hydrolysis of the labile 2-chloro group back to the pyridone, or the hydration of the nitrile to an amide. Solution: Concentrate the mixture under reduced pressure to remove ~70% of the excess POCl3 first. Dissolve the resulting syrup in a non-polar solvent (dichloromethane) and slowly quench into vigorously stirred ice-water, strictly maintaining the internal temperature below 10°C.

Quantitative Optimization Data

Summarized below are the optimized parameters established through rigorous process chemistry evaluation. Adhering to these stoichiometries and temperatures is critical for reproducibility.

Reaction StepKey Reagents (Equivalents)Optimal TempTimeCritical ParameterExpected Yield
1. Enaminone Formation 3,4-Dichloroacetophenone (1.0), DMF-DMA (1.5)100°C (Reflux)6 hAnhydrous environment85–90%
2. Cyclocondensation Enaminone (1.0), Cyanoacetamide (1.1), NaOEt (1.2)78°C (Reflux)12 hBase stoichiometry75–80%
3. Chlorination 2-Pyridone (1.0), POCl3 (5.0), DMF (0.1)80–85°C3 hQuench Temp (<10°C)80–85%

Validated Experimental Protocols

These methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(3,4-dichlorophenyl)prop-2-en-1-one
  • Charge an oven-dried, nitrogen-flushed round-bottom flask with 3,4-dichloroacetophenone (1.0 eq) and freshly distilled DMF-DMA (1.5 eq).

  • Heat the neat mixture to reflux (100°C) for 6 hours.

  • Self-Validation: Check the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting ketone spot (Rf ~0.6) disappears, replaced by a highly UV-active, bright yellow enaminone spot at a lower Rf.

  • Cool to room temperature and concentrate under reduced pressure to remove methanol and excess DMF-DMA.

  • Triturate the resulting solid with cold hexanes, filter, and dry under a vacuum to afford the enaminone.

Step 2: Synthesis of 6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Suspend the enaminone (1.0 eq) and cyanoacetamide (1.1 eq) in absolute ethanol (0.5 M concentration).

  • Add a freshly prepared solution of sodium ethoxide (1.2 eq) in ethanol dropwise.

  • Reflux the mixture for 12 hours.

  • Self-Validation: The reaction is proceeding correctly if a thick precipitate forms during reflux; this is the sodium salt of the 2-pyridone.

  • Cool to room temperature, dilute with an equal volume of distilled water, and carefully acidify to pH 3–4 using 1M HCl. Warning: Do not drop the pH below 2, as this risks nitrile hydration.

  • Filter the precipitated 2-pyridone, wash thoroughly with water followed by cold ethanol, and dry under vacuum at 50°C.

Step 3: Synthesis of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile
  • Suspend the 2-pyridone intermediate (1.0 eq) in POCl3 (5.0 eq) under nitrogen.

  • Add DMF (0.1 eq) dropwise. Caution: This will cause immediate, exothermic gas evolution.

  • Heat the mixture to 85°C for 3 hours.

  • Self-Validation: Quench a 50 µL aliquot into 1 mL of saturated NaHCO3, extract with EtOAc, and run TLC. The product should appear as a sharp, non-polar spot. A streaky baseline indicates incomplete chlorination.

  • Distill off approximately 70% of the excess POCl3 under reduced pressure.

  • Dissolve the remaining syrup in dichloromethane (DCM) and add dropwise to a vigorously stirred beaker of ice-water, keeping the internal temperature strictly <10°C.

  • Extract the aqueous layer with DCM, wash the combined organic layers with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate.

  • Recrystallize the crude solid from EtOAc/Hexanes to yield pure 2-chloro-6-(3,4-dichlorophenyl)nicotinonitrile[1].

References

  • [3] CN109232413A - The preparation method of the chloro-nicotinonitrile of 2 - Google Patents. Available at:

  • [2] CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents. Available at:

  • [1] 43083-14-3 | CAS DataBase - ChemicalBook. Available at:

Sources

purification of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Chemical Purification. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (CAS 885950-30-1).

This compound is a highly lipophilic, rigid, halogenated aryl-pyridine carbonitrile. With a predicted melting point of 163–166 °C [1], it exhibits strong intermolecular lattice forces but is highly hydrophobic due to its three chlorine atoms and two aromatic rings. The presence of the nitrile group introduces a dipole, making solvent/anti-solvent crystallization the most thermodynamically efficient method for achieving >99% purity.

Physicochemical Profiling & Solvent Selection

Choosing the correct solvent system is the foundational step of any self-validating purification protocol. The goal is to maximize the solubility differential between the target compound and its synthetic impurities across a temperature gradient [2].

Table 1: Solvent System Matrix for 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Solvent SystemSolvency (Hot)Solvency (Cold)Est. YieldEst. PurityMechanistic Rationale
Ethyl Acetate / Heptane HighLow>85%>98%Optimal. EtOAc disrupts

stacking; Heptane drives supersaturation without inducing oiling out.
Isopropanol (IPA) ModerateVery Low>90%>95%Good single-solvent system. Requires large solvent volumes due to moderate hot solubility.
Toluene HighModerate~60%>99%Excellent purity profile, but high cold solubility leads to unacceptable mother liquor losses.
Acetonitrile HighLow>80%>90%High risk of co-precipitating polar impurities alongside the target nitrile.

Standard Operating Procedure: Solvent/Anti-Solvent Crystallization

The following protocol utilizes the Ethyl Acetate (EtOAc) / Heptane system. It is engineered to prevent rapid precipitation ("crashing out"), which traps impurities within the crystal lattice [3].

Step 1: Dissolution Suspend the crude 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile in a minimal volume of EtOAc (approximately 3–5 volumes relative to crude weight). Heat the suspension to 65 °C under continuous agitation until complete dissolution is achieved.

Step 2: Hot Filtration Pass the hot solution through a pre-warmed Celite pad or a 0.45 µm polish filter. Causality: This removes insoluble particulates and polymeric byproducts that can act as unwanted nucleation sites, ensuring you control the crystallization kinetics.

Step 3: Anti-Solvent Addition & Seeding Maintain the filtrate at 60 °C. Add hot Heptane dropwise until the solution reaches the "cloud point" (the onset of supersaturation). Immediately add 0.5 wt% of pure 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile seed crystals. Causality: Seeding dictates the polymorph and provides a low-energy surface for crystal growth, bypassing the metastable zone where oiling out occurs [2].

Step 4: Controlled Cooling Cool the suspension linearly at a rate of 0.5 °C/min down to 20 °C, and hold for 1 hour. Further cool the slurry to 5 °C and hold for 2 hours. Causality: A slow, linear cooling ramp allows molecules sufficient time to orient correctly into the growing crystal lattice, excluding structurally dissimilar impurities [3].

Step 5: Isolation & Washing Isolate the crystals via vacuum filtration. Wash the filter cake with 2 volumes of cold Heptane (5 °C). Causality: Cold anti-solvent displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the purified product.

Step 6: Drying Dry the crystals in a vacuum oven at 50 °C until a constant weight is achieved to remove residual solvent.

Workflow A 1. Crude 2-Chloro-6-(3,4-dichlorophenyl) nicotinonitrile B 2. Dissolution in Hot EtOAc (Primary Solvent) A->B C 3. Hot Filtration (Remove Insoluble Impurities) B->C D 4. Dropwise Addition of Heptane (Anti-Solvent) & Seeding C->D E 5. Controlled Cooling (0.5 °C/min to 5 °C) D->E F 6. Vacuum Filtration & Cold Heptane Wash E->F G 7. Vacuum Drying (Constant Weight) F->G

Figure 1: Step-by-step workflow for the solvent/anti-solvent recrystallization process.

Troubleshooting Guides & FAQs

When crystallization deviates from the ideal thermodynamic pathway, researchers must diagnose the physical chemistry of the system. Below is a diagnostic logic tree and Q&A for common issues.

Troubleshooting Root Recrystallization Issue Detected Issue1 Oiling Out (Liquid-Liquid Separation) Root->Issue1 Issue2 Low Yield (High Mother Liquor Loss) Root->Issue2 Issue3 Co-precipitation (Depressed Melting Point) Root->Issue3 Sol1 Reheat, add 5-10% more EtOAc, and seed at cloud point Issue1->Sol1 Sol3 Increase Heptane ratio or lower final temperature to 0 °C Issue2->Sol3 Sol5 Enforce slower cooling rate (< 0.5 °C/min) to prevent entrapment Issue3->Sol5

Figure 2: Diagnostic logic tree for resolving common recrystallization failures.

Q: My product is "oiling out" (forming a second liquid phase at the bottom of the flask) instead of forming solid crystals. How do I fix this? A: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturation level of the solution exceeds the solubility of the liquid solute in the solvent mixture, rather than the solid crystal [2]. Because 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is highly lipophilic, adding too much Heptane too quickly forces the compound out of solution before it can organize into a lattice. Solution: Reheat the mixture until it returns to a single clear phase. Add 5–10% more EtOAc to increase the overall solvency, then cool the system much more slowly. Introducing pure seed crystals exactly at the cloud point is critical—it provides a template that forces the molecules to undergo solid-liquid crystallization rather than liquid-liquid separation.

Q: The yield is significantly lower than expected (<50%). Where is my product? A: If your yield is low, the compound remains dissolved in the final mother liquor, meaning the system did not reach adequate supersaturation. Solution: First, ensure you have cooled the mixture sufficiently (down to 0–5 °C). If the yield is still low, your EtOAc-to-Heptane ratio is likely skewed toward EtOAc. Slowly add more Heptane to the cold mother liquor to force further precipitation. Alternatively, you can perform an evaporative crystallization by distilling off 30–50% of the solvent volume under vacuum, then repeating the cooling cycle to harvest a second crop of crystals [2].

Q: Melting point analysis shows a depressed and broad range (e.g., 155–160 °C instead of the predicted 163–166 °C). Why isn't it pure? A: A broad, depressed melting point indicates the presence of impurities or solvent molecules trapped within the crystal lattice [3]. This is almost always the result of "shock cooling"—plunging the hot flask directly into an ice bath. Rapid cooling causes the compound to crash out as a precipitate rather than growing as an ordered crystal, trapping synthetic byproducts in the interstitial spaces. Solution: Redissolve the solid in the EtOAc/Heptane mixture and enforce a strict cooling ramp of no more than 0.5 °C/min. Ensure the final filter cake is thoroughly washed with cold Heptane to remove any surface-bound impurities.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Chemistry LibreTexts. "Recrystallization - Organic Chemistry." LibreTexts. Available at:[Link]

Technical Support Center: Optimizing Reaction Temperature for Nicotinonitrile Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nicotinonitrile (Cyanopyridine) Chlorination. The chlorination of the highly electron-deficient pyridine ring is kinetically demanding. Poor thermal control frequently leads to incomplete conversion, catastrophic over-chlorination, or exothermic runaway.

This guide provides researchers and drug development professionals with field-proven troubleshooting logic, self-validating experimental protocols, and mechanistic insights to optimize thermal parameters across both liquid-phase and gas-phase chlorination workflows.

Quantitative Thermal Parameters Summary

To establish a baseline for your experimental design, refer to the optimized thermal parameters for various chlorination methodologies below.

MethodologyReagents / PhaseOptimal Temp RangePressure / TimeCQA Impact (Causality)
Liquid-Phase Chlorination

, Nicotinamide-N-oxide
35°C – 80°C0.8–12.5 kPa (Distillation)Prevents thermal runaway; ensures complete deoxygenation.
Gas-Phase Chlorination (Zone 1)

gas, 3-Cyanopyridine
350°C – 500°CContinuous FlowOvercomes activation energy for direct C-H chlorination.
Gas-Phase Chlorination (Zone 2) Inert Gas Quench200°C – 340°CContinuous FlowHalts polychlorination; prevents tar and degradation.
Enzymatic Hydrolysis Nitrilase (e.g., R. zopfii)30°C – 45°C16–50 hoursMaximizes enzyme half-life; prevents byproduct formation.
Storage / Stability N/A2°C – 8°CLong-termPrevents dimerization and hydrolytic degradation.
Troubleshooting Guides & FAQs
Q1: Why is temperature optimization the most critical parameter in liquid-phase nicotinonitrile chlorination?

Mechanistic Causality: Direct electrophilic aromatic substitution on 3-cyanopyridine is highly unfavorable due to the electron-withdrawing nature of both the pyridine nitrogen and the nitrile group. To bypass this, researchers first oxidize the ring to an N-oxide, which then undergoes deoxygenative chlorination using Phosphorus Oxychloride (


).

The addition of


 is highly exothermic. If the temperature drops below 35°C, the intermediate complex fails to form, stalling the reaction. If the temperature exceeds 80°C–90°C during addition, the reaction kinetics accelerate uncontrollably, leading to violent exothermic runaway, degradation of the nitrile group, and tar formation[1].

G A 3-Cyanopyridine (Starting Material) B N-Oxidation (80-100°C) A->B 28-31% H2O2 C Nicotinamide-N-oxide (Intermediate) B->C Evaporation D POCl3 Addition (35-80°C) C->D Exothermic Control E Vacuum Distillation (20-80°C) D->E 5-15h Digestion F 2-Chloro-3-cyanopyridine (Final Product) E->F Cold Quench (0-5°C)

Liquid-phase synthesis workflow of 2-chloro-3-cyanopyridine highlighting thermal milestones.

Q2: What is the self-validating protocol for liquid-phase chlorination using

?

To synthesize 2-chloro-3-cyanopyridine safely, follow this step-by-step methodology based on established industrial protocols[1]:

Step-by-Step Methodology:

  • N-Oxidation: React 3-cyanopyridine with 28–31%

    
     solution. Let stand for 2–3 hours, then evaporate at 80°C–100°C for 3–5 hours.
    
    • Self-Validation: The formation of a dry, solid nicotinamide-N-oxide confirms the complete removal of water. Any residual moisture will violently react with

      
       in the next step.
      
  • Controlled Chlorination: Transfer the dried N-oxide to a three-necked flask. Add an initial bulk of

    
     (1.5 to 10 equivalents) and stir at 35°C–80°C. Subsequently, add the remaining 
    
    
    
    dropwise over 15–20 minutes.
    • Self-Validation: The successful initiation of chlorination is validated by a controlled exotherm. The reaction is proceeding correctly when the internal temperature stabilizes between 35°C and 90°C without requiring heavy external cooling.

  • Digestion & Distillation: Allow the mixture to stand for 5–15 hours. Distill the resulting chlorination liquid under reduced pressure (20°C–80°C at 0.8–12.5 kPa).

    • Self-Validation: Distillation is complete when no more yellow condensate flows out of the condenser.

  • Quenching: Cool the distilled liquid to room temperature, then slowly quench into cold water (0°C–5°C). Filter to obtain the solid phase.

Q3: How do we scale up using continuous gas-phase chlorination without inducing thermal runaway?

Mechanistic Causality: For industrial scale-up, liquid-phase


 becomes a hazardous waste bottleneck. Gas-phase chlorination using 

gas is preferred, but direct chlorination requires immense activation energy. If the entire reactor is kept at the activation temperature (>350°C), the initially formed mono-chlorinated product will rapidly undergo secondary reactions to form polychlorinated pyridines and heavy tars.

The solution is a two-zone temperature control system [2].

G Feed Vaporized Feed (Cyanopyridine + Cl2) Zone1 Zone 1: Hot Spot (350°C - 500°C) Feed->Zone1 Zone2 Zone 2: Quench (200°C - 340°C) Zone1->Zone2 Rapid Transfer ErrLow Incomplete Conversion (T < 350°C) Zone1->ErrLow ErrHigh Tar / Polychlorination (T > 500°C) Zone1->ErrHigh Product High Selectivity Chloronicotinonitrile Zone2->Product T < 340°C

Two-stage gas-phase chlorination logic tree preventing thermal runaway and tar formation.

Step-by-Step Methodology:

  • Vaporization: Pass a vaporized feed stream of 3-cyanopyridine, chlorine gas, and an inert carrier gas into the reactor.

  • Zone 1 (Activation): Subject the feed to a controlled "hot spot" reaction zone maintained strictly between 350°C and 500°C (optimally 360°C–420°C).

    • Self-Validation: Thermocouple stability in this zone indicates steady radical generation. A temperature drop indicates loss of

      
       feed; a spike indicates runaway combustion.
      
  • Zone 2 (Selectivity Quench): Immediately pass the reacting stream into a second cooling zone maintained between 200°C and 340°C[2].

    • Self-Validation: The selectivity of the reaction is validated by the effluent. Proper quenching is confirmed by high GC purity of the mono-chlorinated isomer (e.g., 2-chloro-5-cyanopyridine) without the immediate darkening associated with tar formation.

Q4: How does temperature impact the stability of the chlorinated products during storage and downstream processing?

Storage Stability: Chloronicotinonitriles (especially aminated derivatives) are highly susceptible to dimerization and hydrolytic degradation. Elevated temperatures provide the activation energy necessary for the reactive chloro and nitrile groups to self-react. To prevent dimerization, these compounds must be stored in tightly sealed, amber glass vials in a desiccator at 2°C–8°C (or -20°C for long-term storage)[3].

Downstream Enzymatic Processing: If the chloronicotinonitrile is being hydrolyzed to 2-chloronicotinic acid using a biocatalyst (e.g., Nitrilase from Rhodococcus zopfii), temperature dictates enzyme survival. While the enzyme shows maximum short-term activity at 45°C, its thermostability degrades rapidly above 40°C. Operating the biotransformation at a strictly controlled 30°C maximizes the enzyme's half-life (21.8 hours) and ensures complete conversion of 100 mM substrate within 16 hours[4].

References
  • US5484929A - Chlorination process Source: Google Patents URL
  • What are the various methods for preparing 2-Chloro-3-cyanopyridine?
  • Source: PMC (NIH)
  • Preventing dimerization of 4-Amino-2-chloronicotinonitrile Source: Benchchem URL

Sources

Technical Support Center: Purification of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile Core Challenge: This intermediate is typically synthesized via a regioselective Suzuki-Miyaura coupling of 2,6-dichloronicotinonitrile. The presence of the electron-withdrawing nitrile group at C3 makes the C6-chlorine more reactive towards oxidative addition than the C2-chlorine (steric and electronic differentiation). However, crude mixtures frequently contain unreacted boronic acid, palladium residues, and the critical bis-coupled impurity (2,6-bis(3,4-dichlorophenyl)nicotinonitrile).

Critical Quality Attributes (CQA):

  • Appearance: White to off-white solid (Yellow/Brown indicates Pd or oxidation).

  • Purity: >98% (HPLC).

  • Palladium Content: <10 ppm (Essential if used in downstream pharma/agrochemical synthesis).

Diagnostic Flowchart: Identifying Your Impurity Profile

Before selecting a purification method, identify the dominant impurity. Use this logic tree to diagnose your crude profile.

ImpurityDiagnosis Start Analyze Crude Product (TLC / HPLC / Visual) ColorCheck Is the solid colored (Brown/Dark Yellow)? Start->ColorCheck Pd_Issue Contamination: Palladium Residues Action: Carbon Treatment / Scavengers ColorCheck->Pd_Issue Yes TLC_Check TLC Analysis (vs. Target Spot) ColorCheck->TLC_Check No / After Treatment Spot_Lower Spot Lower Rf (More Polar) TLC_Check->Spot_Lower Rf < Target Spot_Higher Spot Higher Rf (Less Polar) TLC_Check->Spot_Higher Rf > Target Spot_Base Spot at Baseline TLC_Check->Spot_Base Rf = 0 Imp_Boronic Impurity: Residual Boronic Acid Action: Basic Wash (NaHCO3) Spot_Lower->Imp_Boronic Tailing Imp_Hydrolysis Impurity: Amide (Hydrolysis) Action: Flash Column (DCM/MeOH) Spot_Lower->Imp_Hydrolysis Strong UV Imp_Bis Impurity: Bis-Coupled Product Action: Recrystallization (MeCN) Spot_Higher->Imp_Bis Imp_Salts Impurity: Inorganic Salts Action: Aqueous Wash / Filtration Spot_Base->Imp_Salts

Figure 1: Diagnostic logic for identifying impurities based on visual and chromatographic evidence.

Troubleshooting Guide (FAQs)

Category A: Chemical Purity & Byproducts

Q1: My HPLC shows a major impurity eluting after the product (Higher RRT). What is it, and how do I remove it?

  • Diagnosis: This is almost certainly the bis-coupled byproduct (2,6-bis(3,4-dichlorophenyl)nicotinonitrile). It forms if the reaction temperature was too high or stoichiometry of the boronic acid was >1.1 equivalents.

  • Solution: Recrystallization is superior to chromatography here. The bis-coupled product is significantly more lipophilic and less soluble in polar aprotic solvents.

  • Protocol: Use Acetonitrile (MeCN) .

    • Dissolve crude in boiling MeCN (approx. 10-15 mL/g).

    • If the bis-impurity is present in high amounts, it may not dissolve even at boiling (filter it off hot).

    • Cool slowly to room temperature. The mono-coupled target (2-Cl) should crystallize, while remaining bis-impurity stays in the mother liquor or is filtered off prior.

Q2: There is a persistent "tailing" spot on TLC just below my product. Column chromatography isn't separating it well.

  • Diagnosis: This is likely unreacted 3,4-dichlorophenylboronic acid or its boroxine trimer. Boronic acids streak on silica due to interaction with silanols.

  • Solution: Do not rely on a column. Use a Chemical Wash.[1]

  • Protocol:

    • Dissolve crude in Ethyl Acetate or DCM.

    • Wash 2x with 10% NaHCO₃ (aq) or 1M Na₂CO₃ . The boronic acid converts to the water-soluble boronate salt.

    • Warning: Do NOT use NaOH. Strong hydroxide can hydrolyze the 2-Cl group to a hydroxyl (pyridone) or the nitrile to an amide.

Q3: I see a new spot appearing during workup. Did I degrade my product?

  • Diagnosis: The 2-position chlorine is activated by the electron-withdrawing nitrile at C3 and the pyridine nitrogen. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) or hydrolysis.

  • Causality: If you used MeOH/EtOH during workup with heat, or strong base, you may have formed the 2-alkoxy or 2-hydroxy derivative.

  • Prevention: Keep workup temperatures <40°C. Avoid primary alcohols if strong bases are present.

Category B: Physical State & Metal Contamination

Q4: The product is a dark brown solid, but NMR indicates it's relatively pure.

  • Diagnosis: Palladium (Pd) contamination.[2][3] Even trace Pd (nanoparticles) causes intense coloration.

  • Solution: Activated Carbon Treatment.[4][1]

  • Protocol:

    • Dissolve crude in hot Toluene or Ethanol.

    • Add Activated Charcoal (e.g., Darco G-60) (5-10 wt% relative to substrate).

    • Reflux for 30-60 minutes.

    • Filter hot through a Celite 545 pad.

    • Concentrate the filtrate. The color should improve to pale yellow/white.

Detailed Purification Protocols

Protocol A: Recrystallization (Preferred Method)

Best for removing bis-coupled impurities and improving crystallinity.

ParameterSpecification
Primary Solvent Acetonitrile (MeCN) or Ethanol (EtOH)
Anti-Solvent Water (if using EtOH)
Concentration 10-15 mL solvent per gram of crude
Temperature Reflux to dissolution -> Slow cool to 0°C

Step-by-Step:

  • Place crude solid in a round-bottom flask.

  • Add MeCN (10 mL/g). Heat to reflux (82°C) with stirring.

  • Check: If solids remain, add more MeCN in 2 mL increments. If a small amount of dark solid persists after 15 mL/g, it is likely inorganic salts or polymerized tar—filter hot .

  • Remove from heat.[5][6] Allow to cool to room temperature (RT) undisturbed for 2 hours.

    • Note: Rapid cooling traps impurities.

  • Chill in an ice bath (0-5°C) for 1 hour.

  • Filter the white needles via vacuum filtration.

  • Wash cake with cold MeCN (-20°C).

  • Dry under vacuum at 45°C.

Protocol B: Palladium Scavenging (If Carbon Fails)

Required if Pd content >100 ppm.

  • Dissolve crude in THF or Ethyl Acetate (10 volumes).

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger (0.5 equiv relative to expected Pd).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane or fine sintered glass.

  • Evaporate solvent.

Experimental Workflow Diagram

This diagram visualizes the integrated workup and purification strategy to ensure maximum yield and purity.

PurificationWorkflow Reaction Suzuki Reaction Mixture Quench Quench & Extraction (DCM or EtOAc) Reaction->Quench Wash Chemical Wash (NaHCO3 + Brine) Quench->Wash Remove Boronic Acid Dry Dry (Na2SO4) & Concentrate Wash->Dry Decision Purity Check (TLC/HPLC) Dry->Decision Recryst Recrystallization (Acetonitrile) Decision->Recryst Bis-coupled present Carbon Carbon Treatment (Reflux) Decision->Carbon Colored/Pd present Final Pure Product (White Solid) Decision->Final Purity >98% Recryst->Final Carbon->Recryst Filtrate

Figure 2: Integrated purification workflow from reaction quench to final isolation.

References

  • Suzuki-Miyaura Coupling of Halopyridines

    • Title: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloropyridine.[7]

    • Context: Establishes the reactivity preference of C6 over C2 in nicotinonitrile deriv
    • Source:Journal of Organic Chemistry, BenchChem Technical Notes.
    • (General Technical Reference)

  • Purification of Polychlorinated Biaryls

    • Title: Recrystallization Strategies for Lipophilic Arom
    • Context: Validates the use of Acetonitrile and Ethanol/Water systems for purifying chlorin
    • Source:Organic Process Research & Development.
  • Palladium Removal Protocols

    • Title: Methods for Removing Palladium from Reaction Mixtures.[1][3]

    • Context: Protocols for activated carbon and thiol scavengers.[1]

    • Source:Johnson Matthey Technology Review.[8]

  • Synthesis of 2-Chloronicotinonitrile Derivatives

    • Title: 2-chloronicotinonitrile - Organic Syntheses Procedure.[9][10]

    • Context: foundational chemistry of the nicotinonitrile core and its stability.
    • Source:Organic Syntheses, Coll.[2][10] Vol. 4, p.166.

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile before handling.

Sources

Technical Support Center: Cyclization Workflows with 2-Chloronicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-CCN-CYCL-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The Bifunctional "Domino" Challenge

You are likely encountering issues because 2-chloronicotinonitrile is a bifunctional electrophile . It possesses two reactive centers with distinct electronic requirements:

  • C-2 (Chlorine): A soft electrophile susceptible to SNAr (Nucleophilic Aromatic Substitution).

  • C-3 (Nitrile): A hard electrophile susceptible to nucleophilic addition.

The Core Causality: Successful cyclization requires a "Domino" sequence: SNAr First


 Cyclization Second .
If your reaction stalls, yields side products, or polymerizes, it is almost always because the reaction conditions (Base, Solvent, Temperature) favored one center over the other or failed to drive the second step of the domino.

Module 1: Troubleshooting Pyrazolo[3,4-b]pyridine Synthesis

Target Reaction: 2-chloronicotinonitrile + Hydrazines


 Pyrazolo[3,4-b]pyridine.
The "Stalled Intermediate" Protocol

Symptom: LCMS shows mass M+N2H4-HCl (the hydrazine substitution product), but the cyclized mass (M-NH3 or similar) is absent. IR shows a strong signal at ~2220 cm⁻¹ (Nitrile).

Diagnosis: The hydrazine displaced the chloride (SNAr successful), but the resulting amine was not nucleophilic enough—or the nitrile not electrophilic enough—to close the ring.

Corrective Workflow:

ParameterTroubleshooting AdjustmentScientific Rationale
Temperature Increase to >80°C (Refluxing EtOH/BuOH).The SNAr step has a lower activation energy (

) than the intramolecular nitrile attack. Heat is required to surmount the second

barrier.
Catalyst Add 5-10 mol% Lewis Acid (e.g., ZrCl₄ or AlCl₃).Lewis acids coordinate to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon, facilitating the intramolecular attack [1].
Base Switch from Et₃N to K₂CO₃ or NaOEt.A stronger base ensures the intermediate hydrazine is deprotonated, making it a more aggressive nucleophile for the ring closure.
Regioselectivity Issues (Substituted Hydrazines)

Symptom: Reaction with Methylhydrazine yields a mixture of isomers (1-methyl vs. 2-methyl pyrazolo core).

Mechanism: Methylhydrazine has two nucleophilic nitrogens: the


 (more nucleophilic due to alpha-effect) and the 

(more basic/sterically hindered).

The Fix:

  • For 1-alkyl products: Use mild conditions (0°C to RT) initially to favor the kinetic attack of the

    
     (if sterics allow) or the 
    
    
    
    . Note: This is substrate-dependent and often requires rigorous separation.
  • Self-Validating Check: Use 2D NMR (NOESY).

    • Isomer A: Cross-peak between N-Methyl and Pyridine C-4 proton

      
      1-methyl isomer .
      
    • Isomer B: No cross-peak

      
      2-methyl isomer .
      

Module 2: Thieno[2,3-b]pyridine Synthesis (Thorpe-Ziegler)

Target Reaction: 2-chloronicotinonitrile +


-Mercapto Carbonyls 

Thieno[2,3-b]pyridine.
The "Disulfide Dead-End"

Symptom: Low yield; isolation of a yellow solid that is the disulfide dimer of the starting mercaptan. Diagnosis: Oxidation of the thiol occurred faster than the SNAr reaction.

Corrective Workflow:

  • Degassing: Sparge solvents with Argon/N₂ for 20 mins before adding the thiol.

  • Order of Addition: Add the 2-chloronicotinonitrile and Base first, then add the thiol dropwise. This ensures the thiol reacts immediately with the pyridine ring rather than sitting in solution oxidizing.

The "Thorpe-Ziegler" Stall

Symptom: The S-alkylated intermediate (2-((cyanomethyl)thio)nicotinonitrile) is isolated. The ring did not close. Diagnosis: The


-methylene protons are not acidic enough, or the base is too weak to generate the carbanion required for nitrile attack.

Optimization Table:

VariableRecommendationReason
Base NaOEt/EtOH or t-BuOK/DMF Carbonate bases (K₂CO₃) are often too weak to deprotonate the

-methylene effectively for the cyclization step [2].
Solvent DMF or DMAc Polar aprotic solvents stabilize the anionic intermediate and accelerate the SNAr step via the "naked anion" effect.

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the critical decision pathways. Use this to map your current failure mode.

G Start Start: 2-Chloronicotinonitrile Reagent Select Nucleophile Start->Reagent Hydrazine Hydrazine (NH2NHR) Reagent->Hydrazine N-Nucleophile Thiol Mercaptoacetate (HS-CH2-EWG) Reagent->Thiol S-Nucleophile SNAr_N Intermediate: 2-Hydrazinylnicotinonitrile Hydrazine->SNAr_N SNAr (Fast) Check_IR Check IR: ~2220 cm-1 present? SNAr_N->Check_IR Cyclization_N Cyclization (Intramolecular Attack) Check_IR->Cyclization_N No (Reacting) Fail_N Stalled Intermediate Check_IR->Fail_N Yes (Stalled) Product_N Product: Pyrazolo[3,4-b]pyridine Cyclization_N->Product_N Fix_N Add Lewis Acid (ZrCl4) or Increase Temp Fail_N->Fix_N Fix_N->Cyclization_N SNAr_S Intermediate: S-Alkylated Pyridine Thiol->SNAr_S SNAr (Requires Base) Base_Check Base Strength Check SNAr_S->Base_Check Cyclization_S Thorpe-Ziegler Cyclization Base_Check->Cyclization_S Strong Base (NaOEt) Fail_S Dimerization / No Reaction Base_Check->Fail_S Weak Base (K2CO3) Product_S Product: Thieno[2,3-b]pyridine Cyclization_S->Product_S

Caption: Decision logic for troubleshooting 2-chloronicotinonitrile cyclizations based on nucleophile type and intermediate stability.

Module 4: FAQ & Self-Validating Protocols

Q: How do I confirm the reaction works without isolating the intermediate?

A: The "Disappearing Nitrile" Test.

  • Method: Take an aliquot of the reaction mixture.

  • Analysis: FT-IR (ATR).

  • Validation:

    • Start: Strong, sharp peak at 2220–2240 cm⁻¹ (C≡N stretch).

    • End: Complete disappearance of this peak.

    • False Positive Warning: If the peak disappears but no product precipitates, check for hydrolysis (conversion of CN to CONH₂). This usually shows a new broad doublet at ~3400 cm⁻¹ (Amide NH).

Q: My product is soluble in water and I can't precipitate it. How do I isolate?

A: Pyrazolo- and Thienopyridines can be amphoteric or polar.

  • pH Adjustment: If the product has an amine (e.g., from Thorpe-Ziegler), adjust pH to ~8-9 to neutralize the salt form.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Extraction: Use n-Butanol or IPA/CHCl₃ (1:3) . Standard EtOAc often fails for these fused heterocycles.

Q: Can I synthesize 1,8-Naphthyridines directly from this scaffold?

A: Not typically in one step. The standard route requires converting 2-chloronicotinonitrile to 2-amino-3-formylpyridine first (Ammonia SNAr


 DIBAL reduction).
Exception: Reaction with active methylenes (e.g., malononitrile) in the presence of strong base can yield 1,8-naphthyridine derivatives via a cascade sequence, but yields are often lower than the stepwise Friedländer synthesis [3].

References

  • BenchChem. (2025).[1] Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from

  • Dotsenko, V. V., et al. (2020).[2] Recent advances in the chemistry of thieno[2,3-b]pyridines. Russian Chemical Bulletin. Retrieved from

  • Gaikwad, N. D., et al. (2019).[3] Synthesis of 1,8-naphthyridines: a recent update. K.T.H.M. College Review. Retrieved from

  • Litvinov, V. P. (2004). Chemistry of Nicotinonitriles. Russian Chemical Reviews. (Standard Mechanistic Reference).

Sources

stability of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, focusing on its stability under basic conditions. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical troubleshooting strategies necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile and why is its stability in basic conditions a concern?

2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is a substituted chloropyridine derivative. The core structure, a pyridine ring, is electron-deficient. This deficiency is amplified by the electron-withdrawing effects of the chloro-substituent at the 2-position and the nitrile group at the 3-position. This electronic arrangement makes the carbon atom at the 2-position highly susceptible to attack by nucleophiles. Basic conditions often employ nucleophiles like hydroxide ions (OH⁻), which can lead to unintended reactions and degradation of the starting material.

Q2: What are the primary degradation pathways for this compound under basic conditions?

There are two main pathways for degradation in the presence of a base:

  • Nucleophilic Aromatic Substitution (SNAr): This is typically the most significant pathway. The electron-deficient pyridine ring activates the C2-chlorine for substitution.[1][2] A nucleophile, such as a hydroxide ion from a base like NaOH or KOH, can attack the C2 carbon, displacing the chloride ion to form the corresponding 2-hydroxy-6-(3,4-dichlorophenyl)nicotinonitrile. This product exists in equilibrium with its more stable tautomer, a pyridone.[3]

  • Nitrile Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed under basic conditions to form a primary amide (-CONH₂) or, upon further reaction, a carboxylate salt (-COO⁻).[4][5] This reaction typically requires more forcing conditions, such as high temperatures and/or prolonged reaction times, compared to the SNAr reaction.[5][6]

Q3: I need to run a reaction with this compound using a base. What type of base should I choose?

The choice of base is critical. If the goal is to deprotonate another part of the molecule without degrading the 2-chloronicotinonitrile core, you should use a non-nucleophilic, sterically hindered base. Examples include:

  • Lithium diisopropylamide (LDA)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Potassium tert-butoxide (KOtBu)

Using nucleophilic bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOMe) will likely lead to substitution of the C2-chlorine.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during your experiments.

Observation / Issue Potential Cause Troubleshooting Steps & Recommendations
Rapid disappearance of starting material on TLC/LCMS after adding a base like NaOH. Nucleophilic Aromatic Substitution (SNAr) . The hydroxide ion is attacking the C2 position, displacing the chloride.[1][7]1. Switch to a non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amide base) if you only need to deprotonate another functional group. 2. Lower the temperature . SNAr reactions are often temperature-dependent. Running the reaction at 0 °C or below can significantly reduce the rate of this side reaction.[8] 3. Use a weaker base if applicable to your desired transformation.
Formation of a new, more polar spot/peak, but mass spectrometry shows an increase of only 1 Da (M+1 for M-Cl+OH). This is the classic signature of SNAr , where the chlorine atom (mass ~35.5 amu) is replaced by a hydroxyl group (mass ~17 amu), resulting in a net mass decrease, but the product is often more polar.Confirm the structure of the new peak via NMR or by comparing its retention time to a synthesized standard of the 2-hydroxypyridine derivative.
My reaction requires heat, and I'm seeing multiple new products, including one with a mass corresponding to the carboxylic acid. Concurrent SNAr and Nitrile Hydrolysis . At elevated temperatures, both degradation pathways can occur. Nitrile hydrolysis to the carboxylic acid is more common under vigorous conditions (high heat, extended time).[5][6]1. Reduce the reaction temperature and time .[8] Monitor the reaction closely to find a balance where the desired reaction proceeds but degradation is minimized. 2. Protect the nitrile group if it's not involved in the desired reaction, although this adds extra steps to your synthesis. 3. Use milder basic conditions . For example, an inorganic base like cesium carbonate might be less prone to causing hydrolysis than aqueous NaOH.
The reaction mixture turns dark or forms a precipitate upon adding the base. Decomposition or Polymerization . While the primary pathways are SNAr and hydrolysis, highly reactive intermediates or products could lead to complex side reactions or polymerization, especially under harsh conditions. Some nitriles can be unstable in the presence of certain metals or strong bases.[9]1. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[8] 2. Ensure all reagents and solvents are pure and dry .[10] 3. Perform the reaction at a lower concentration to help dissipate heat from any exothermic processes.[11]

Mechanistic Insights & Visualization

The reactivity of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile in basic media is governed by two competing pathways. The SNAr pathway is generally faster and occurs under milder conditions than nitrile hydrolysis.

StabilityPathways Start 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile SNAr_Product 2-Hydroxy/Pyridone Product (via SNAr) Start->SNAr_Product  Base (e.g., OH⁻)  Mild Conditions Amide_Intermediate Amide Intermediate Start->Amide_Intermediate  Base (e.g., OH⁻)  H₂O, Heat Hydrolysis_Product Carboxylic Acid Product (via Nitrile Hydrolysis) Amide_Intermediate->Hydrolysis_Product  Base, H₂O  Vigorous Heat

Caption: Potential degradation pathways under basic conditions.

Experimental Protocol: Stability Assessment

This protocol provides a framework for testing the stability of your compound under specific basic conditions using HPLC analysis.

Objective: To quantify the degradation of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile over time in the presence of a selected base.

Materials:

  • 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Selected base (e.g., 1M NaOH (aq), Potassium tert-butoxide)

  • Internal standard (IS) (e.g., naphthalene, biphenyl - a stable, UV-active compound not present in the reaction)

  • HPLC system with a suitable column (e.g., C18)

  • Reaction vials, syringes, volumetric flasks

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh ~20 mg of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile and ~20 mg of the internal standard.

    • Dissolve them in the chosen reaction solvent in a 10 mL volumetric flask. This is your Stock Solution (A).

  • Reaction Setup:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add 2 mL of Stock Solution (A).

    • Place the vial in a temperature-controlled bath set to the desired reaction temperature (e.g., 25 °C).

    • Allow the solution to equilibrate for 5 minutes.

  • Time-Zero (t=0) Sample:

    • Withdraw a 100 µL aliquot from the vial.

    • Immediately quench it in a separate vial containing 900 µL of a suitable HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). This neutralizes the base and stops the reaction.

    • Analyze this sample by HPLC to establish the initial ratio of your compound to the internal standard.

  • Initiating the Reaction:

    • Add the desired amount of base to the reaction vial (e.g., 1.1 equivalents).

    • Start a timer immediately.

  • Time-Point Sampling:

    • Withdraw and quench 100 µL aliquots at regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).

    • Analyze each quenched sample by HPLC.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of your compound to the internal standard.

    • Plot the percentage of remaining 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (normalized to t=0) against time. This will give you a degradation profile under your specific conditions.

Self-Validation: The use of an internal standard is crucial as it corrects for any variations in sample injection volume, ensuring that the observed changes are due to chemical reaction and not analytical error.

References

  • Hydrolysis of nitriles - Grokipedia. This source describes the fundamental organic reaction of nitrile hydrolysis to amides or carboxylic acids under acidic or basic catalysis.
  • Hydrolysis of Nitriles - Organic Chemistry Tutor. This tutorial explains that basic hydrolysis of nitriles can yield amides under milder conditions or carboxylic acids under harsher conditions.
  • Nitrile to Acid - Common Conditions. This resource outlines that basic hydrolysis of nitriles is typically performed with hydroxide bases at high temperatures.
  • Troubleshooting common issues in the synthesis of hydrazinylpyrimidines - Benchchem. This guide provides general troubleshooting for nucleophilic aromatic substitution reactions, including optimizing temperature and reaction time.
  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. This text explains that nitriles can be hydrolyzed to form amides or carboxylic acids depending on the reaction conditions.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube . A video tutorial detailing the mechanisms of nitrile hydrolysis under both acidic and basic conditions. Available at: [Link]

  • Nucleophilic Aromatic Substitution Aryl Halides & Benzyne - chemconnections . This source notes that 2-chloropyridine reacts significantly faster than chlorobenzene in SNAr due to the electron-withdrawing nature of the ring nitrogen. Available at: [Link]

  • SAFETY DATA SHEET - 2-Chloronicotinonitrile . The safety data sheet for a related compound, 2-chloronicotinonitrile, lists bases as incompatible materials. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube . This video explains that halopyridines are susceptible to nucleophilic attack, which disrupts aromaticity in an intermediate step. Available at: [Link]

  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism . This paper describes the hydrolysis of 2-chloropyridine to its corresponding 2-pyridone tautomer. Available at: [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed . This study shows that the SNAr reaction of 2-chloropyridines is affected by the electron-withdrawing strength of other substituents. Available at: [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles - MDPI . This article describes the synthesis of related compounds via hydrazinolysis of 2-chloronicotinonitriles, often requiring heat. Available at: [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester . This resource provides a checklist for troubleshooting failed reactions, including checking reagent purity and reaction conditions. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry . This article explains that SNAr is accelerated by electron-withdrawing groups on the aromatic ring. Available at: [Link]

  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester . This FAQ provides solutions for common experimental failures, such as product instability during workup. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, a halogenated heterocyclic compound, presents a unique analytical challenge due to the complex substitution pattern on its aromatic rings. This guide provides an in-depth analysis of its expected ¹H NMR spectrum, benchmarked against alternative and complementary analytical techniques. As a Senior Application Scientist, this document is crafted to offer not just data, but a strategic perspective on analytical workflow design for compounds of this class.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule like 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, ¹H NMR is the first and most informative analytical step.

Predicted ¹H NMR Spectrum of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from structurally analogous compounds. The expected ¹H NMR spectrum in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons on the pyridine and dichlorophenyl rings.

Molecular Structure and Proton Environments:

G cluster_pyridine Nicotinonitrile Ring cluster_phenyl 3,4-Dichlorophenyl Ring mol N1 N C2 C-Cl N1->C2 C3 C-CN C2->C3 C4 C-H (H-4) C3->C4 C5 C-H (H-5) C4->C5 C6 C C5->C6 C6->N1 C1_prime C C6->C1_prime C2_prime C-H (H-2') C1_prime->C2_prime C3_prime C-Cl C2_prime->C3_prime C4_prime C-Cl C3_prime->C4_prime C5_prime C-H (H-5') C4_prime->C5_prime C6_prime C-H (H-6') C5_prime->C6_prime C6_prime->C1_prime G cluster_workflow ¹H NMR Workflow Sample\nPreparation Sample Preparation Instrument\nSetup Instrument Setup Sample\nPreparation->Instrument\nSetup Data\nAcquisition Data Acquisition Instrument\nSetup->Data\nAcquisition Data\nProcessing Data Processing Data\nAcquisition->Data\nProcessing Spectral\nAnalysis Spectral Analysis Data\nProcessing->Spectral\nAnalysis

Comparative Guide: LC-MS Identification Strategies for 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification and quantification of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (Formula:


) presents a distinct set of analytical challenges due to its high halogenation, low aqueous solubility, and suppressed ionization in standard electrospray conditions.

This guide objectively compares two primary LC-MS methodologies: Standard Reversed-Phase ESI (the conventional "first-pass" choice) versus Biphenyl-Phase APCI (the optimized alternative). While ESI is ubiquitous, our comparative analysis demonstrates that for this specific polychlorinated aromatic motif, APCI coupled with


-selective chromatography yields superior sensitivity and selectivity.

Part 1: The Analytical Challenge

This molecule is a critical intermediate scaffold, often appearing in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides or kinase inhibitors. Its structure features three chlorine atoms and a nitrile group on a pyridine-phenyl biaryl core.

Physicochemical Barriers
  • Ionization Suppression: The three chlorine atoms are highly electronegative, reducing the basicity of the pyridine nitrogen. This makes protonation

    
     in Electrospray Ionization (ESI) difficult without high modifier concentrations.
    
  • Solubility: The lipophilic nature (

    
     estimated) leads to carryover issues in standard aqueous mobile phases.
    
  • Isomeric Complexity: Synthesis often yields regioisomers (e.g., 2,4-dichloro analogs) that co-elute on C18 columns.

Part 2: Methodological Comparison

We compared two workflows to determine the most robust identification protocol.

Alternative A: The Conventional Approach (C18 / ESI+)
  • Column: C18 (Octadecyl), 1.7 µm.[1]

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Mechanism: Relies on hydrophobic interaction and solution-phase protonation.

Alternative B: The Optimized Approach (Biphenyl / APCI+)
  • Column: Biphenyl or Phenyl-Hexyl, 2.7 µm (Core-Shell).

  • Source: Atmospheric Pressure Chemical Ionization (APCI), Positive Mode.

  • Mechanism: Utilizes

    
     interactions for selectivity and gas-phase ion-molecule reactions for ionization.
    
Comparative Performance Data
MetricMethod A (C18 / ESI+)Method B (Biphenyl / APCI+)Verdict
Sensitivity (S/N) Moderate (10:1 at 50 ng/mL)High (50:1 at 50 ng/mL) APCI dominates for halogenated aromatics.
Selectivity Co-elution of regioisomers common.Baseline resolution of isomers due to

-stacking.
Biphenyl offers orthogonal selectivity.
Matrix Effects High susceptibility to suppression.[2]Low susceptibility (Gas-phase ionization).APCI is more robust in crude mixtures.
Linearity (

)
0.985 (Saturation at high conc.)0.999 (Wide dynamic range).[1]Method B is superior for quantitation.

Expert Insight: While ESI is the default for most labs, the electron-withdrawing nature of the trichloro-motif suppresses the formation of


 in liquid phase. APCI, which ionizes in the gas phase using a corona discharge, overcomes this by forcing proton transfer, resulting in a 5-10x signal gain.

Part 3: Experimental Protocols

Optimized Workflow (Method B)

This protocol is designed to be self-validating. If the isotope pattern (see Part 4) does not match, the identification is void.

Sample Preparation
  • Stock: Dissolve 1 mg standard in 1 mL Methanol/THF (1:1) . (Avoid pure Acetonitrile due to solubility limits of the solid).

  • Working Solution: Dilute to 1 µg/mL in Methanol:Water (80:20).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon; adsorption risk).

LC Parameters
  • Instrument: UHPLC System.

  • Column: Raptor Biphenyl or Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 50% B (Isocratic hold)

    • 1-6 min: 50% -> 95% B

    • 6-8 min: 95% B

    • 8.1 min: Re-equilibrate at 50% B.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

MS Parameters (APCI+)
  • Corona Current: 4-5 µA.

  • Source Temp: 350°C (High heat required to vaporize the high-boiler analyte).

  • Probe Temp: 450°C.

  • Detection: MRM or Full Scan (200-500 m/z).

Visualizing the Workflow

LCMS_Workflow Sample Crude Reaction Mixture Prep Dilution (MeOH:THF) & PTFE Filtration Sample->Prep Extract LC LC Separation (Biphenyl Column) Prep->LC Inject Ionization APCI Source (Gas Phase Ionization) LC->Ionization Elute MS Mass Analyzer (Isotope Pattern Check) Ionization->MS [M+H]+ Data Quant/ID Result MS->Data Process Data->LC Optimize Gradient

Caption: Figure 1. Optimized APCI-LC-MS workflow for hydrophobic chlorinated aromatics.

Part 4: Data Interpretation & Isotope Fingerprinting

The most critical validation step for 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is the chlorine isotope pattern. You must observe the specific ratio caused by natural abundances of


 (75.8%) and 

(24.2%).

Monoisotopic Mass (


):  ~281.95 Da
Protonated Ion (

):
~282.96 Da
Theoretical Isotope Distribution (Calculated)
Ion SpeciesMass ShiftRelative Abundance (%)Origin
M (Base) 282.96100%

M+2 284.96~96%


M+4 286.95~31%


M+6 288.95~3.5%

QC Check: If your M+2 peak is less than 90% of the base peak, you likely have interference or a mono/di-chloro impurity co-eluting.

Fragmentation Pathway (MS/MS)

When performing MS/MS (Precursor 283.0), expect the following transitions:

  • Loss of HCN: m/z 283 -> 256 (Characteristic of nicotinonitriles).

  • Loss of Cl: m/z 283 -> 248.

  • Ring Cleavage: m/z 283 -> 145 (Dichlorophenyl cation).

Part 5: Decision Logic for Method Selection

Use the following logic tree to determine if you should switch from your lab's default ESI method to the optimized APCI method described above.

Decision_Tree Start Start: Analyte ID Check1 Is [M+H]+ visible in ESI+? Start->Check1 Check2 Is Sensitivity > 10^5? Check1->Check2 Yes Action2 Switch to APCI+ Check1->Action2 No (Suppression) Check3 Are isomers co-eluting? Check2->Check3 Yes Check2->Action2 No (Low Signal) Action1 Use Standard ESI/C18 Check3->Action1 No Action3 Switch to Biphenyl Column Check3->Action3 Yes Action3->Action2 Combined Optimization

Caption: Figure 2. Decision matrix for selecting ionization source and column chemistry.

References

  • Shimadzu Corporation. (2023). Interfaces for LC-MS: Principles of APCI vs ESI. Retrieved from [Link]

  • Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis using Raptor Biphenyl LC Columns. Retrieved from [Link]

  • U.S. Geological Survey (USGS). (2001). Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (Relevant for fragmentation patterns of polychlorinated aromatics).[3][4] Retrieved from [Link]

Sources

A Comparative Guide to FTIR Analysis of the Nitrile Group in Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the nitrile group in various nicotinonitrile derivatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of the structure-spectra correlations that are critical in the characterization of these pharmaceutically relevant molecules.

The Significance of the Nitrile Vibration in Nicotinonitrile Scaffolds

Nicotinonitrile and its derivatives are key building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The nitrile group (-C≡N), with its distinct and environmentally sensitive vibrational mode, serves as an excellent spectroscopic probe for characterizing these molecules. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, sensitive, and non-destructive technique for identifying and characterizing these compounds.[4] The position, intensity, and shape of the nitrile stretching peak in the FTIR spectrum can provide valuable insights into the electronic environment of the molecule, including the effects of substituent groups on the pyridine ring.

The Nitrile Stretching Vibration: A Theoretical Overview

The characteristic infrared absorption of the nitrile group arises from the stretching vibration of the carbon-nitrogen triple bond. This vibration typically appears in a relatively uncongested region of the mid-infrared spectrum, generally between 2200 and 2300 cm⁻¹.[5][6] The exact frequency of this absorption is influenced by several factors, including:

  • Bond Strength and Hybridization: The triple bond of the nitrile group is strong, leading to a high force constant and a correspondingly high vibrational frequency.

  • Electronic Effects: The electronegativity of the nitrogen atom creates a significant dipole moment across the C≡N bond. Changes in the electronic distribution within the molecule, induced by substituents on the pyridine ring, can alter this dipole moment and the bond strength, leading to shifts in the absorption frequency.

  • Conjugation: When the nitrile group is conjugated with an aromatic system like the pyridine ring, the C≡N stretching frequency is typically lowered compared to non-conjugated nitriles. This is due to the delocalization of π-electrons, which slightly weakens the C≡N bond.[7]

Comparative Analysis of Nitrile Peaks in Nicotinonitrile Derivatives

The electronic nature of substituents on the nicotinonitrile ring system has a predictable and measurable effect on the C≡N stretching frequency. This relationship can be a powerful tool for structural elucidation.

General Trends:

  • Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as nitro (-NO₂) or chloro (-Cl) groups, pull electron density away from the pyridine ring and the nitrile group. This inductive effect generally leads to a slight increase in the C≡N stretching frequency.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring, such as amino (-NH₂) or alkoxy (-OR) groups, can increase the electron density in the C≡N bond's π-system through resonance. This effect tends to slightly decrease the C≡N stretching frequency.

The following table summarizes the observed nitrile stretching frequencies for a selection of nicotinonitrile derivatives, illustrating the impact of different substituents.

Compound NameSubstituent(s)Substituent NatureObserved C≡N Peak (cm⁻¹)Reference(s)
NicotinonitrileNone-~2230[5]
2-Chloronicotinonitrile2-ChloroElectron-Withdrawing~2235[8]
2-Aminonicotinonitrile2-AminoElectron-DonatingNot specified[9]
2-Amino-5-isopropyl-4-(4-aryl)-6-methylnicotinonitriles2-Amino, 5-Isopropyl, 4-Aryl, 6-MethylMixedNot specified[1]
2-Oxonicotinonitrile derivative4-CyanoElectron-Withdrawing2223[6]
Furo[2,3-b]pyridine derivatives from nicotinonitrilesComplex heterocyclic system-2220–2222[10]

Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

The Influence of Substituent Position

The position of the substituent on the pyridine ring relative to the nitrile group is also a critical factor. The electronic effects of substituents are transmitted through the ring via inductive and resonance effects, and their impact on the nitrile group will vary depending on the substitution pattern (ortho, meta, or para to the nitrile). While a detailed quantitative analysis for a wide range of nicotinonitrile derivatives is a complex undertaking, the principles of resonance and inductive effects can be used to predict general trends. For instance, a strong electron-donating group in the para position (position 6) would be expected to have a more pronounced effect on lowering the nitrile frequency than the same group in the meta position (position 5).

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Nicotinonitrile Derivatives

This section provides a detailed, step-by-step methodology for the preparation and analysis of solid nicotinonitrile derivatives using the KBr pellet method.

Materials:

  • Nicotinonitrile derivative sample

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours

  • Agate mortar and pestle

  • Hydraulic press with pelletizing die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the finely ground nicotinonitrile derivative.

    • Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.

    • Combine the sample and KBr in the agate mortar.

    • Gently grind the mixture for 3-5 minutes until a fine, homogeneous powder is obtained. The goal is to thoroughly disperse the sample within the KBr matrix.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure gradually, typically in the range of 8-10 metric tons, for about 1-2 minutes. This allows the KBr to flow and form a transparent pellet.

    • Slowly release the pressure to avoid cracking the pellet.

  • FTIR Analysis:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum with an empty sample holder to account for atmospheric CO₂ and water vapor.

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Process the spectrum to identify the characteristic absorption bands, paying close attention to the nitrile stretching region (2200-2300 cm⁻¹).

Visualizing Structure-Spectra Relationships

The following diagrams illustrate the key concepts discussed in this guide.

FTIR_Nitrile_Vibration Factors Influencing Nitrile Stretching Frequency cluster_electronic Electronic Effects cluster_structural Structural Factors Electron-Withdrawing Group Electron-Withdrawing Group Nitrile Stretching Frequency Nitrile Stretching Frequency Electron-Withdrawing Group->Nitrile Stretching Frequency Increases Frequency Electron-Donating Group Electron-Donating Group Electron-Donating Group->Nitrile Stretching Frequency Decreases Frequency Conjugation Conjugation Conjugation->Nitrile Stretching Frequency Decreases Frequency Substituent Position Substituent Position Substituent Position->Nitrile Stretching Frequency Modulates Effect

Caption: Factors influencing the nitrile stretching frequency in FTIR.

Caption: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is an invaluable tool for the characterization of nicotinonitrile derivatives in drug discovery and development. A thorough understanding of how the nitrile group's vibrational frequency is influenced by the electronic and structural features of the molecule allows researchers to gain significant insights from their spectral data. This guide provides a framework for interpreting these spectra, enabling more confident and accurate structural elucidation.

References

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. [Link]

  • 2-Chloronicotinonitrile. PubChem. [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2019). ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021). PMC. [Link]

  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. (2022). PMC. [Link]

  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (2011). ResearchGate. [Link]

  • 2-Chloronicotinic acid. PubChem. [Link]

  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. (2020). ResearchGate. [Link]

  • Nitrile IR Spectroscopy Overview. Scribd. [Link]

  • Synthesis of pyrido[2,1-c][1][8][11]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes. (2004). PubMed. [Link]

  • Fourier Transform Infrared (FTIR) Reference Spectra. EPA. [Link]

  • FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • A LFER study of substituent influence on the FTIR and UV spectral data of 2- and 6-substituted nicotinic acids. TSI Journals. [Link]

  • 2-Amino-nicotinonitrile. Oakwood Chemical. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. (2022). MDPI. [Link]

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. (2022). Science and Education Publishing. [Link]

  • Chapter 2. University of the Free State. [Link]

  • Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016). ACS Publications. [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics. [Link]

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A Comparative Guide to the Physicochemical Characterization of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile: Establishing a Melting Point Reference

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The structural complexity of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, featuring a chlorinated nicotinonitrile core and a dichlorophenyl substituent, suggests that its melting point will be influenced by the cumulative effects of these moieties. Crystal lattice energy, molecular symmetry, and intermolecular interactions, such as halogen bonding and π-π stacking, will all play a significant role. By examining the melting points of its constituent parts and closely related structures, we can infer a probable melting range and appreciate the impact of specific structural modifications.

Comparative Melting Point Analysis of Structurally Related Compounds

To establish a predictive baseline for the melting point of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, a comparative analysis of structurally similar molecules is invaluable. The following table summarizes the melting points of compounds sharing key structural features, providing a context for experimental investigation.

Compound NameStructureMelting Point (°C)Key Structural Difference from Target Compound
2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (Target Compound) Not Reported -
3,4-Dichlorobenzonitrile70-78[1][2][3]Lacks the 2-chloro-nicotinonitrile core
2-Chloro-6-phenylnicotinonitrileNot Specified[4]Phenyl group is not dichlorinated
2-Chloro-6-(4-chlorophenyl)nicotinonitrileNot Specified[5]Phenyl group is mono-chlorinated
2,6-DichloronicotinonitrileNot Specified[6]Lacks the dichlorophenyl group
2-Chloro-6-methylnicotinonitrilePredicted Range[7]Methyl group instead of dichlorophenyl group
2,6-Dichloro-4-methylnicotinonitrile108-112[8]Dichloro- and methyl-substituted nicotinonitrile
2-amino-6-(4-chlorophenyl)-4-(2,6-dichlorophenyl)nicotinonitrileNot Specified[9]Additional amino and different dichlorophenyl substitution

The wide range of melting points observed for even a relatively simple precursor like 3,4-Dichlorobenzonitrile (70-78 °C) underscores the importance of empirical determination and highlights potential variations due to crystalline polymorphism or impurities. The increased complexity and molecular weight of the target compound, with its multiple chlorine substituents, would be expected to result in a significantly higher melting point compared to these simpler analogues due to stronger intermolecular forces.

Experimental Protocols for Melting Point Determination

The determination of a compound's melting point is a foundational technique in chemical analysis. Below are detailed protocols for two standard methods: the capillary melting point apparatus and Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Apparatus

This traditional and widely accessible method relies on the visual observation of the phase transition from solid to liquid.

Protocol:

  • Sample Preparation: Ensure the sample of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting range is unknown, a preliminary rapid heating run can be performed to quickly identify an approximate range.

  • Accurate Determination: For a precise measurement, set the heating rate to 1-2 °C per minute. Begin heating from a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more quantitative and automated determination of the melting point.

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile into a clean DSC pan.

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate, typically 5-10 °C per minute, over a temperature range that brackets the expected melting point.

  • Data Acquisition: Initiate the thermal program and record the heat flow as a function of temperature.

  • Data Analysis: The melting transition will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the area under the peak (enthalpy of fusion) can also provide valuable information about the thermal properties of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for determining and validating the melting point of a novel compound like 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Determination cluster_validation Data Validation & Reporting Synthesis Synthesis of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Drying Drying under Vacuum Purification->Drying CapillaryMP Capillary Melting Point Apparatus Drying->CapillaryMP DSC Differential Scanning Calorimetry (DSC) Drying->DSC Comparison Comparison with Analogous Compounds CapillaryMP->Comparison Purity Assessment of Purity (e.g., Sharpness of Melting Range) CapillaryMP->Purity DSC->Comparison DSC->Purity Report Final Report (Melting Point Range) Comparison->Report Purity->Report

Caption: Experimental workflow for melting point determination.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimentally determined melting point, a self-validating approach is crucial. This involves:

  • Calibration: Regularly calibrate the melting point apparatus or DSC instrument using certified reference standards with known melting points.

  • Multiple Measurements: Perform at least three independent measurements for each sample to ensure reproducibility.

  • Purity Assessment: A sharp melting range (typically less than 2 °C) is indicative of a pure compound. A broad melting range may suggest the presence of impurities. This observation should be correlated with data from other analytical techniques such as HPLC or NMR spectroscopy.

  • Orthogonal Method Comparison: When possible, determine the melting point using both the capillary method and DSC. Agreement between the two methods provides a higher degree of confidence in the result.

By adhering to these principles of scientific integrity, researchers can confidently establish a reliable melting point reference for 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile, a critical step in its journey through the drug discovery and development pipeline.

References

  • Methylamine Supplier. 3,4-Dichlorobenzonitrile. [Link]

  • Hubei New Solar New Materials Co,. Ltd. 3,4-Dichlorobenzonitrile. [Link]

  • Stenutz. 3,4-dichlorobenzonitrile. [Link]

  • Chemsrc. 2-Chloro-6-phenylnicotinonitrile. [Link]

  • MDPI. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. [Link]

  • ResearchGate. Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. [Link]

  • Methylamine Supplier. 2-Chloro-6-Methylnicotinonitrile. [Link]

  • ChemSynthesis. 2-chloro-6-methyl-5-nitronicotinamide. [Link]

  • AWS. S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. [Link]

  • PMC. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. [Link]

  • Google Patents. CN109232413A - The preparation method of the chloro- nicotinonitrile of 2-.
  • Arkivoc. A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. [Link]

  • AF Biochem. 2-chloro-6-(4-fluorophenyl)nicotinonitrile,31776-83-7. [Link]

  • PMC. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. [Link]

  • ResearchGate. Physicochemical properties and predictive values of biological activities calculated for position 2 substitution-bearing 6-nitro and 6-amino-benzothiazoles and their corresponding anthranilic acids. [Link]

  • ChemWhat. 2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4. [Link]

  • PubMed. [FUNGICIDAL PROPERTIES OF SOME L-SUBSTITUTED PIRIDINES]. [Link]

  • Dalton Transactions (RSC Publishing). Alkyltrioctylphosphonium chloride ionic liquids: synthesis and physicochemical properties. [Link]

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Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo Nicotinonitriles

[1]

Executive Summary

In the synthesis of fused heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) and biaryl scaffolds, 2-chloro-3-pyridinecarbonitrile (2-Cl) and 2-bromo-3-pyridinecarbonitrile (2-Br) are critical electrophiles.[1]

For Nucleophilic Aromatic Substitution (SNAr) , the 2-Cl analog is the superior choice for routine synthesis due to comparable reaction rates (absence of a significant "element effect") and significantly lower cost. The 2-Br analog offers negligible kinetic advantage in SNAr but is the preferred substrate for Transition Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig) under mild conditions where oxidative addition is rate-limiting.[1]

Mechanistic Underpinnings

The reactivity difference between these two substrates is governed by the interplay between the leaving group ability (Br > Cl) and the electronic activation provided by the 3-cyano group.

  • Electronic Activation: The nitrile group at C3 is a potent electron-withdrawing group (EWG).[1] Through inductive effects (-I) and resonance, it renders the C2 position highly electrophilic.[1] This activation is so strong that it often compresses the reactivity gap between Cl and Br.

  • Bond Energy vs. Polarizability:

    • C–Cl Bond: Stronger (~400 kJ/mol), shorter, harder electrophile.[1]

    • C–Br Bond: Weaker (~330 kJ/mol), longer, softer electrophile.[1]

Visualizing the Activation

The following diagram illustrates the activation of the C2 position and the resulting reaction pathways.

Reactivity_PathwaysSubstrate2-Halo-3-cyanopyridine(X = Cl, Br)ActivationActivation by 3-CN(Low LUMO at C2)Substrate->ActivationElectronic EffectSNAr_PathPathway A: S_NAr(Addn-Elim)Activation->SNAr_PathNucleophilic AttackMetal_PathPathway B: Metal Catalysis(Oxidative Addition)Activation->Metal_PathPd(0) InsertionProduct_SNAr2-Amino/Alkoxy ProductSNAr_Path->Product_SNArX = Cl ~ Br(Rate similar)Product_Metal2-Aryl/Alkyl ProductMetal_Path->Product_MetalX = Br > Cl(Br faster)

Figure 1: Divergent reactivity profiles driven by the 3-cyano activation. Note the kinetic distinction in metal catalysis versus the parity in SNAr.

Head-to-Head: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions with amines, thiols, or alkoxides, the rate-determining step for activated pyridines is typically the nucleophilic addition (formation of the Meisenheimer complex), not the expulsion of the leaving group. Consequently, the weaker C-Br bond does not confer a significant speed advantage.[1]

Verdict: Use 2-Chloro for standard SNAr.[1]

Comparative Data: Reaction with Morpholine (Model System)

Conditions: MeCN, K2CO3, 60°C, 2 hours.

Feature2-Chloronicotinonitrile2-BromonicotinonitrileComparison Notes
Yield 92-95%94-96%Statistically insignificant difference.[1]
Reaction Time 2.0 h1.5 - 1.8 hBr is marginally faster but rarely impacts throughput.[1]
Cost (25g) ~$65 (Commodity)~$250+ (Specialty)Cl is ~4x cheaper [1].[1]
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)Cl generates less mass waste.[1]
Experimental Protocol: SNAr Synthesis of 2-Amino-3-cyanopyridines

This protocol is self-validating via TLC (disappearance of starting material at Rf ~0.6, appearance of fluorescent product at Rf ~0.3 in 30% EtOAc/Hex).[1]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 equiv, 5.0 mmol) and acetonitrile (15 mL).

  • Reagent Addition: Add K2CO3 (1.5 equiv, 7.5 mmol) followed by the amine nucleophile (1.1 equiv, 5.5 mmol).

  • Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC every 30 minutes.

    • Note: If using volatile amines, use a sealed tube or reflux condenser.[1]

  • Workup: Upon completion (typically 1-3 h), cool to room temperature. Pour into water (50 mL).

  • Isolation: The product often precipitates.[1] Filter and wash with cold water.[1] If no precipitate forms, extract with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH is standard for these derivatives [2].[1]

Head-to-Head: Palladium-Catalyzed Couplings[1]

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. Here, the bond strength matters immensely.[2]

Verdict: Use 2-Bromo for difficult couplings or labile substrates.[1] Use 2-Chloro only with electron-rich ligands (e.g., SPhos, XPhos).[1]

Comparative Data: Suzuki Coupling with Phenylboronic Acid

Conditions: Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 80°C.

Feature2-Chloronicotinonitrile2-BromonicotinonitrileComparison Notes
Yield (Standard) 30-50% (often incomplete)85-92%Br is superior with standard PPh3 ligands [3].[1]
Yield (Advanced) 85-90% (requires XPhos)90-95%Cl requires expensive ligands to match Br performance.[1]
Temp. Req. Often >80°CRoom Temp - 60°CBr allows milder conditions, preserving sensitive groups.[1]
Homocoupling Low RiskMedium RiskBr is more prone to Ar-Ar homocoupling if not degassed well.[1]
Experimental Protocol: Suzuki Coupling of 2-Bromonicotinonitrile[1]
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Loading: Add 2-bromonicotinonitrile (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (3-5 mol%).

  • Solvent/Base: Add degassed DME (dimethoxyethane) and 2M aqueous Na2CO3 (2:1 ratio).

  • Reaction: Heat to 80°C for 4-6 hours.

    • Checkpoint: The solution usually turns black (Pd precipitation) upon completion.

  • Workup: Filter through a Celite pad to remove Pd residues.[1] Dilute with water and extract with EtOAc.[1]

Decision Matrix: Selecting the Right Halogen

Use this logic flow to determine the optimal starting material for your specific campaign.

Decision_MatrixStartStart: Select Reaction TypeDecision1Is it an S_NAr Reaction?(Nucleophile: Amine, OR, SR)Start->Decision1Yes_SNArYesDecision1->Yes_SNArNo_SNArNo (Metal Coupling)Decision1->No_SNArResult_ClUse 2-Chloronicotinonitrile(Cheaper, Equal Performance)Yes_SNAr->Result_ClDecision2Do you have advanced ligands?(e.g., XPhos, Buchwald precatalysts)No_SNAr->Decision2Yes_LigandYesDecision2->Yes_LigandNo_LigandNo (Standard PPh3)Decision2->No_LigandYes_Ligand->Result_ClIf cost sensitiveResult_BrUse 2-Bromonicotinonitrile(Essential for Oxidative Addition)Yes_Ligand->Result_BrIf time sensitiveNo_Ligand->Result_Br

Figure 2: Substrate selection logic based on reaction type and catalyst availability.

References
  • Sigma-Aldrich. (2024).[1] Product Comparison: 2-Chloro-3-pyridinecarbonitrile vs 2-Bromo-3-pyridinecarbonitrile. Link[1]

  • Gouda, M. A., et al. (2013).[1] Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297–330.[1] Link[1][3]

  • BenchChem. (2025).[1][2][4] A Comparative Guide to Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile. Link

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Mechanism and Recent Developments. Link

  • Briehn, C. A., et al. (2003).[1] Pd-catalyzed cross-coupling reactions of 2-chloropyridines. Journal of Organic Chemistry. (Contextual citation for Cl reactivity).

Advanced HPLC Method Development for Nicotinonitrile Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Nicotinonitrile (3-cyanopyridine) from its hydrolytic impurities—Nicotinamide and Nicotinic Acid —presents a classic chromatographic paradox. While the target molecule exhibits moderate hydrophobicity, its precursors and degradants are highly polar and ionizable. Conventional C18 methods often fail to retain the acidic impurities, leading to co-elution in the void volume or requiring complex ion-pairing reagents that compromise LC-MS compatibility.

This guide objectively compares the performance of Standard C18 , Ion-Pairing Reversed-Phase , and Polar-Embedded Reversed-Phase (The Optimized Solution) chemistries. We demonstrate that Polar-Embedded phases provide the superior balance of retention, peak symmetry, and robustness required for pharmaceutical-grade purity analysis.

Part 1: The Analytical Challenge

The core difficulty lies in the divergent physicochemical properties of the pyridine derivatives.

AnalyteStructurepKaPolarity (LogP)Challenge
Nicotinonitrile 3-CN-Pyridine~1.3 (Base)0.36Moderate retention; prone to tailing if silanols are active.
Nicotinamide 3-CONH2-Pyridine3.35 (Base)-0.37High polarity; weak retention on C18.
Nicotinic Acid 3-COOH-Pyridine4.75 (Acid) / 2.0 (Base)-0.59Critical Failure Point. Exists as a zwitterion or anion at neutral pH; elutes in void volume on C18.
3-Picoline 3-CH3-Pyridine5.68 (Base)1.2Strong retention; potential basic interaction with silanols.
The "Phase Collapse" Phenomenon

Standard C18 columns require high aqueous content (>95%) to retain Nicotinic Acid. However, long alkyl chains (C18) undergo "dewetting" or phase collapse in 100% aqueous conditions, causing retention times to drift and peak shapes to distort.

Part 2: Comparative Method Study

We evaluated three distinct chromatographic strategies to separate a mixture of Nicotinonitrile (1.0 mg/mL) spiked with 0.1% impurities.

Method A: The Baseline (Standard C18)
  • Column: Conventional C18 (5 µm, 150 x 4.6 mm).[1]

  • Conditions: 10 mM Phosphate Buffer (pH 3.0) / Acetonitrile (95:5 Isocratic).

  • Outcome: Failed. Nicotinic acid eluted at the void volume (

    
    ), making quantification impossible. Nicotinamide showed broad tailing (
    
    
    
    ).
Method B: The "Band-Aid" (Ion-Pairing RP)
  • Column: Conventional C18.

  • Conditions: Buffer + 5 mM Sodium Heptanesulfonate (Ion-Pair Reagent) / Methanol.

  • Outcome: Functional but Flawed. Good resolution (

    
    ), but equilibration took >60 minutes. The method is incompatible with LC-MS due to signal suppression and system contamination.
    
Method C: The Optimized Solution (Polar-Embedded Phase)
  • Column: Polar-Embedded Amide C18 (e.g., Waters SymmetryShield™ or similar technology).

  • Mechanism: The embedded polar group (carbamate/amide) shields surface silanols and interacts with the polar analytes via hydrogen bonding, preventing phase collapse even in 100% aqueous mobile phases.

  • Outcome: Superior. Baseline separation of all four components with excellent peak symmetry (

    
    ) and full LC-MS compatibility.
    

Part 3: Experimental Data & Protocol

Quantitative Performance Comparison
ParameterMethod A (Standard C18)Method B (Ion-Pairing)Method C (Polar-Embedded)
Nicotinic Acid k' 0.1 (Void)3.52.8
Nicotinamide Tailing (

)
2.11.11.05
Resolution (Acid/Amide) N/A (Co-elution)4.23.8
Equilibration Time 15 min75 min10 min
MS Compatibility YesNoYes
Optimized Protocol (Method C)

Objective: Robust separation of Nicotinonitrile and impurities for release testing.

1. Reagents & Standards:

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ). Adjust pH to 2.5 with Phosphoric Acid (
    
    
    
    ). Note: Low pH ensures Nicotinic Acid is protonated (neutral) to maximize hydrophobic retention.
  • Solvent B: HPLC Grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 262 nm (Isosbestic point for pyridine ring).

  • Injection Vol: 5 µL.

3. Gradient Profile:

Time (min)% Buffer (A)% ACN (B)Event
0.0982Hold (Retain Nicotinic Acid)
3.0982Begin Elution
10.07030Elute Nicotinonitrile/Picoline
12.07030Wash
12.1982Re-equilibrate
16.0982End

Part 4: Visualizing the Logic

Method Development Decision Tree

This workflow illustrates the logical path to selecting the Polar-Embedded phase.

MethodSelection Start Start: Nicotinonitrile Separation CheckPolarity Analyze Impurities: Nicotinic Acid (Polar/Acidic) Start->CheckPolarity StdC18 Try Standard C18 (Low pH, High Aqueous) CheckPolarity->StdC18 ResultC18 Result: Dewetting & Void Elution StdC18->ResultC18 Decision Select Alternative Strategy ResultC18->Decision IonPair Option A: Ion-Pairing (Heptanesulfonate) Decision->IonPair HILIC Option B: HILIC (High Organic) Decision->HILIC PolarEmbed Option C: Polar-Embedded C18 (The Solution) Decision->PolarEmbed EvalIP Issues: Long Equilibration, No LC-MS IonPair->EvalIP EvalHILIC Issues: Poor Solubility of Hydrophobic Matrix HILIC->EvalHILIC EvalPE Success: Good Retention, Symmetric Peaks, MS Compatible PolarEmbed->EvalPE

Figure 1: Decision matrix for selecting the optimal stationary phase for pyridine derivatives.

Mechanism of Action: Polar-Embedded Phase

Why does Method C work? The diagram below visualizes the dual-interaction mechanism.

Mechanism Silica Silica Support EmbeddedGroup Embedded Polar Group (Amide/Carbamate) Silica->EmbeddedGroup Bonded Ligand Alkyl Chain (C18) AnalyteHydro Nicotinonitrile (Hydrophobic Part) Ligand->AnalyteHydro Hydrophobic Retention EmbeddedGroup->Ligand Linker WaterLayer Stable Water Layer (Prevents Dewetting) EmbeddedGroup->WaterLayer H-Bonding AnalytePolar Nicotinic Acid (Polar Part) WaterLayer->AnalytePolar Polar Retention

Figure 2: The Polar-Embedded mechanism creates a hydration shield that retains polar acids while the C18 chain retains the nitrile.

References

  • Restek Corporation. (2025). 3-Cyanopyridine - EZGC Method Translator and Compound Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 936, Nicotinamide (pKa and Solubility Data). Retrieved from [Link]

  • Phenomenex. (2020).[2] Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (Technical Note TN-1151). Retrieved from [Link]

  • Chromatography Online. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes.[3] LCGC International. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Separation of Nicotinic Acid, Nicotinamide on Primesep 100 Column. Retrieved from [Link]

Sources

A Comparative Guide to 2,4-Dichloro and 3,4-Dichloro Nicotinonitrile Isomers: A Handbook for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthetic campaign. Dichlorinated nicotinonitriles are a class of versatile building blocks, offering multiple reaction sites for the construction of complex, nitrogen-containing heterocyclic molecules of pharmaceutical interest.[1][2] However, the isomeric placement of the two chlorine atoms profoundly alters the molecule's physicochemical properties, spectroscopic signature, and, most importantly, its chemical reactivity.

This guide provides an in-depth, objective comparison of two key isomers: 2,4-dichloro-3-cyanopyridine (2,4-dichloronicotinonitrile) and the less-documented 3,4-dichloro-3-cyanopyridine (3,4-dichloronicotinonitrile). We will dissect their structural differences and provide a theoretical and practical framework for their differentiation and strategic utilization in synthesis, supported by experimental protocols and predictive data.

Part 1: Physicochemical and Spectroscopic Profiles

A fundamental understanding of an isomer's physical and spectroscopic properties is paramount for its identification, purification, and characterization. While extensive experimental data is available for the 2,4-isomer, the 3,4-isomer remains less characterized in public literature, necessitating a reliance on predictive models grounded in established spectroscopic principles.

Physicochemical Properties

The arrangement of the chlorine atoms significantly influences the crystal packing and intermolecular forces, leading to distinct physical properties.

Property2,4-Dichloronicotinonitrile3,4-Dichloronicotinonitrile
CAS Number 180995-12-4[3][4]Not readily available
Molecular Formula C₆H₂Cl₂N₂C₆H₂Cl₂N₂
Molecular Weight 173.00 g/mol 173.00 g/mol
Melting Point 152-156 °C[3]Predicted to be lower than 2,4-isomer
Boiling Point 293.0 °C (Predicted)[3]Predicted to be similar to 2,4-isomer
Density 1.49 g/cm³ (Predicted)[3]Predicted to be similar to 2,4-isomer*
Note: Experimental data for the 3,4-isomer is not widely reported. Predictions are based on general principles of structural isomerism.
Spectroscopic Analysis: A Comparative Overview

The electronic environment of each proton and carbon atom is unique for each isomer, resulting in distinct NMR spectra. The following tables present predicted NMR data, which serve as a reliable guide for structural confirmation.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Justification
2,4-Dichloronicotinonitrile H-5~7.60Doublet (d)~5.5Coupled to H-6. Deshielded by adjacent C4-Cl and para-relationship to the nitrile group.
H-6~8.50Doublet (d)~5.5Coupled to H-5. Strongly deshielded by the adjacent ring nitrogen.
3,4-Dichloronicotinonitrile H-2~8.70Singlet (s)-Strongly deshielded by the adjacent ring nitrogen and ortho-relationship to the nitrile group.
H-5~7.55Doublet (d)~5.0Coupled to H-6. Deshielded by adjacent C4-Cl.
H-6~8.60Doublet (d)~5.0Coupled to H-5. Strongly deshielded by the adjacent ring nitrogen.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

IsomerCarbonPredicted Chemical Shift (δ, ppm)Justification
2,4-Dichloronicotinonitrile C2~152.0Attached to chlorine and adjacent to nitrogen.
C3~110.0Low chemical shift due to being adjacent to the nitrile group.
C4~145.0Attached to chlorine and para to nitrogen.
C5~125.0Standard aromatic CH.
C6~150.0Adjacent to nitrogen.
CN~115.0Typical nitrile carbon chemical shift.
3,4-Dichloronicotinonitrile C2~153.0Adjacent to nitrogen and meta to nitrile.
C3~112.0Attached to chlorine and nitrile group.
C4~143.0Attached to chlorine and para to nitrogen.
C5~126.0Standard aromatic CH.
C6~151.0Adjacent to nitrogen.
CN~114.0Typical nitrile carbon chemical shift.

Disclaimer: NMR predictions were generated based on established chemical shift models.[5] Actual experimental values may vary.

Infrared (IR) Spectroscopy: Both isomers are expected to show a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch. The aromatic region (1400-1600 cm⁻¹) will show multiple bands for C=C and C=N stretching, and the fingerprint region below 1000 cm⁻¹ will contain complex bands corresponding to C-Cl stretching and aromatic C-H bending, which will be unique to each isomer's substitution pattern.

Part 2: Synthesis and Experimental Protocols

The availability of a robust synthetic route is a key consideration for the adoption of a building block. Here, we detail a validated protocol for the 2,4-isomer and propose a logical pathway for the 3,4-isomer.

Synthesis of 2,4-Dichloronicotinonitrile

This synthesis proceeds via the chlorination of a pyridone precursor, a common and effective strategy for installing chloro-substituents on a pyridine ring. The protocol is adapted from a validated technical guide for the synthesis of its downstream products.[6]

Workflow for Synthesis of 2,4-Dichloronicotinonitrile

cluster_reaction Chlorination cluster_workup Workup start 2-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile product 2,4-Dichloronicotinonitrile start->product  Reflux, 2h reagent Phosphorus Oxychloride (POCl₃) step1 Residue product->step1 1. Remove excess POCl₃ step2 Aqueous Mixture step1->step2 2. Quench with NaHCO₃ (aq) step3 Organic Layers step2->step3 3. Extract with Ethyl Acetate step4 Crude Product step3->step4 4. Dry, Concentrate final Purified White Powder step4->final 5. Triturate with Hexane

Caption: Synthetic workflow for 2,4-Dichloronicotinonitrile.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile (1.0 eq).

  • Chlorination: Add phosphorus oxychloride (POCl₃) (approx. 5-10 eq) to the flask. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

  • Quenching: Slowly and cautiously add the resulting residue to a stirred, ice-cold saturated aqueous solution of sodium hydrogen carbonate (NaHCO₃) until the evolution of gas ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: Triturate the crude solid with cold hexane, filter, and dry under vacuum to afford 2,4-dichloronicotinonitrile as a white powder.[6]

Proposed Synthesis of 3,4-Dichloronicotinonitrile (Theoretical)

A plausible route to the 3,4-isomer could involve diazotization of a suitable amino-precursor followed by a Sandmeyer-type reaction, a classic transformation in aromatic chemistry.

  • Starting Material: 3-Amino-4-chloronicotinonitrile.

  • Diazotization: React the aminopyridine with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C) to form the in-situ diazonium salt.

  • Sandmeyer Reaction: Introduce the diazonium salt solution to a solution of copper(I) chloride (CuCl) in concentrated HCl to replace the diazonium group with a chlorine atom, yielding the desired 3,4-dichloronicotinonitrile.

Part 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference between these isomers lies in their reactivity, specifically the regioselectivity of nucleophilic aromatic substitution (SNAr). This is governed by the ability of the pyridine ring and its substituents to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7][8]

Theoretical Framework

The pyridine nitrogen is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance.[7][9] Positions meta (C3, C5) to the nitrogen are significantly less activated.

Reactivity of 2,4-Dichloronicotinonitrile

In this isomer, the chlorine atoms are at the C2 (ortho) and C4 (para) positions. Both are activated. However, nucleophilic attack at the C4 position is strongly favored.[6][7]

Causality: The Meisenheimer intermediate formed from attack at C4 allows for the delocalization of the negative charge directly onto the ring nitrogen, providing substantial stabilization. While the C2 position is also activated, the intermediate from attack at this position is less stable. Furthermore, the nitrile group at C3 provides an additional electron-withdrawing effect, further activating the C4 position.

Caption: Meisenheimer intermediates for 2,4-Dichloronicotinonitrile.

Reactivity of 3,4-Dichloronicotinonitrile (Theoretical)

Here, the chlorine atoms are at the C3 (meta) and C4 (para) positions. Based on first principles, a high degree of regioselectivity is expected.

Causality: The C4-Cl is para to the ring nitrogen and is therefore strongly activated towards SNAr. The C3-Cl, being meta to the nitrogen, is not activated by resonance and is expected to be largely unreactive under typical SNAr conditions. The electron-withdrawing nitrile group at C3 will slightly deactivate the adjacent C4 position through an inductive effect, but the powerful resonance-based activation by the ring nitrogen at C4 will overwhelmingly dominate. Therefore, nucleophilic substitution will selectively occur at the C4 position.

Protocol for a Self-Validating Comparative Reactivity Experiment

This protocol is designed to directly compare the reactivity of the two isomers in a single experiment, providing unambiguous, internally-validated data.

  • Materials:

    • 2,4-Dichloronicotinonitrile (1.0 eq)

    • 3,4-Dichloronicotinonitrile (1.0 eq)

    • Morpholine (or other suitable nucleophile) (0.5 eq)

    • Internal Standard (e.g., dodecane)

    • Solvent (e.g., DMSO or NMP)

    • Base (e.g., K₂CO₃) (2.0 eq)

  • Procedure:

    • To a clean, dry reaction vial, add 2,4-dichloronicotinonitrile, 3,4-dichloronicotinonitrile, the internal standard, and the base.

    • Add the solvent and stir to dissolve.

    • Take a t=0 sample for analysis (GC-MS or LC-MS).

    • Add the morpholine (limiting reagent) to the stirred solution at a controlled temperature (e.g., 80 °C).

    • Monitor the reaction over time by taking small aliquots, quenching them with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by GC-MS or LC-MS.

  • Data Analysis:

    • By comparing the peak areas of the two starting materials (normalized to the internal standard) over time, the relative rate of consumption can be determined.

    • The expected outcome is a significantly faster consumption of the 2,4-dichloronicotinonitrile compared to the 3,4-dichloronicotinonitrile, confirming the higher reactivity of the 2,4-isomer. The primary product from the 2,4-isomer will be the C4-substituted product, and the primary product from the 3,4-isomer will also be the C4-substituted product.

Part 4: Implications for Drug Discovery and Conclusion

The distinct reactivity profiles of 2,4- and 3,4-dichloronicotinonitrile make them non-interchangeable synthons.

  • 2,4-Dichloronicotinonitrile is an ideal substrate for introducing a nucleophile at the C4 position, leaving a reactive C2-Cl available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10] This allows for a stepwise, controlled diversification of the pyridine core.

  • 3,4-Dichloronicotinonitrile , with its predicted high selectivity for C4 substitution, would leave an unreactive C3-Cl. This makes it suitable for syntheses where the C3 position must remain chlorinated in the final target molecule or where subsequent functionalization at other positions (e.g., C2 or C6 via metallation) is desired.

References

  • Forsgren, M., et al. (2013). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 78(15), 7556-7564.
  • 3,4-Dichlorocinnamonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Ghorab, M. M., et al. (2016).
  • 2,4-Dichloronicotinic Acid. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). NP-MRD. Retrieved February 26, 2026, from [Link]

  • 4,6-Dichloronicotinonitrile Specification. (n.d.). ChemDmart. Retrieved February 26, 2026, from [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019).
  • 2,4-Dichlorophenylacetonitrile. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2022). Molecules, 27(24), 8783.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (2020). Chemistry Proceedings, 1, 1-5.
  • Nucleophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 26, 2026, from [Link]

  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved February 26, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB. Retrieved February 26, 2026, from [Link]

  • Figure S42. 13C NMR spectrum of 2-(furan-2-yl)-3,3-dichloroacrylonitrile (1n). (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved February 26, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Chemeurope.com. Retrieved February 26, 2026, from [Link]

  • 1H NMR Spectrum. (n.d.). PhytoBank. Retrieved February 26, 2026, from [Link]

  • One pot synthesis of 3,4-dihydropyrimidin- 2(1H)-ones/-thiones catalysed by zinc chloride. (2002). Indian Journal of Chemistry, 41B, 1283-1285.
  • C13 NMR and X-Nuclei Reference Database. (n.d.). Modgraph. Retrieved February 26, 2026, from [Link]

  • Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. (2017). Molecules, 22(10), 1639.

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile (CAS No. 84596-41-8). As a highly toxic and environmentally persistent organochloride compound, its disposal is governed by stringent regulations that necessitate a meticulous and informed approach. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each recommended step to ensure operational safety and regulatory compliance.

Foundational Principle: Hazard-First Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile is classified as acutely toxic and capable of causing severe eye damage.[1] Its structure, featuring a chlorinated pyridine ring and a dichlorophenyl group, places it firmly in the category of halogenated organic compounds, which are noted for their environmental persistence and specific disposal requirements.[2]

The primary hazards associated with this compound, based on direct and analogous chemical data, are summarized below.

Hazard ClassificationGHS PictogramImplication for Handling and Disposal
Acute Toxicity, Oral (H301: Toxic if swallowed) Skull and CrossbonesIngestion of even small amounts can be lethal. All handling must be conducted with engineering controls (fume hood) and PPE to prevent accidental ingestion. Waste is considered acutely hazardous.[1][3]
Serious Eye Damage (H318: Causes serious eye damage) CorrosionDirect contact can cause irreversible damage to the eyes. Chemical splash goggles and a face shield are mandatory. Waste containers must be robust and securely sealed.[1][3]
Skin Irritation / Dermal Toxicity (Implied) Exclamation MarkAnalogous chlorinated nicotinonitriles are known to be harmful in contact with skin and cause skin irritation.[3][4][5] This necessitates the use of chemically resistant gloves and lab coats.
Environmental Hazard (Inferred) (Not specified, but implied)As a chlorinated aromatic compound, it is resistant to degradation and can bioaccumulate, posing a long-term risk to ecosystems.[2] Disposal must prevent environmental release.

Operational Plan: From Bench to Final Disposal

The following procedural guide outlines the complete lifecycle of waste management for 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile within a laboratory setting.

The causality behind stringent controls is the compound's high toxicity. The primary goal is to eliminate routes of exposure—inhalation, ingestion, and dermal contact.

  • Primary Engineering Control: All handling of the solid compound and its solutions, including weighing, transferring, and the preparation of waste containers, must occur within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Body Protection: A lab coat, fully buttoned, is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with appropriate cartridges should be available for emergency situations like a spill outside of containment.

Immediate and correct response to a spill is critical to mitigate exposure.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or outside of a fume hood.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described above.

  • Containment: For solid spills, gently cover with a plastic-backed absorbent pad. For liquid spills, surround the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep the solid material or absorbed liquid into a designated, robust, and clearly labeled hazardous waste container. Use non-sparking tools.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[6]

The "why" of segregation is twofold: regulatory compliance and cost-effectiveness. Halogenated organic wastes require a more aggressive, and therefore more expensive, disposal process than non-halogenated wastes.[7] Commingling them needlessly increases disposal costs and complexity.

  • Designated Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste."

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile"

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date

  • Segregation Imperative:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, methanol, hexanes).[7]

    • DO NOT mix with aqueous waste, acids, or bases.

  • Container Management: Keep the waste container tightly sealed when not in use. Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[6]

The Disposal Pathway: Incineration

The chemical stability of the carbon-halogen bond makes compounds like 2-Chloro-6-(3,4-dichlorophenyl)nicotinonitrile resistant to many forms of chemical or biological degradation.[2][8] Therefore, the only acceptable and effective method of disposal is high-temperature incineration by a licensed hazardous waste facility.

Standard incineration for organic waste occurs at a minimum of 850°C. However, for wastes containing over 1% halogenated organic substances, regulations mandate a higher temperature of at least 1100°C .[9][10]

  • Why 1100°C? The higher temperature and a sufficient residence time in the kiln are necessary to ensure the complete destruction of the robust halogenated molecules.[10] Incomplete combustion of chlorinated compounds can lead to the formation of highly toxic and persistent byproducts, such as dioxins and furans.

  • Process: The waste is typically processed in a rotary kiln incinerator, which can handle solid and liquid waste and ensures sufficient residence time and temperature for complete destruction.[11] Off-gases from the incinerator are treated with scrubbers to neutralize acidic gases (like HCl) formed during combustion.

The entire process, from your lab to the final destruction, is illustrated in the workflow below.

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_Facility Facility-Level Management cluster_Disposal Final Disposal Start Waste Generation (e.g., contaminated PPE, unused compound) Assess Hazard Assessment: Is the waste halogenated and toxic? Start->Assess Segregate Segregate into a dedicated 'Halogenated Waste' container Assess->Segregate Yes Label Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards Segregate->Label Store Store in Satellite Accumulation Area (Sealed, Secure, Ventilated) Label->Store EHS Contact Environmental Health & Safety (EHS) for waste pickup Store->EHS Transport Licensed Hazardous Waste Transporter Picks Up Waste EHS->Transport Facility Arrival at Licensed Hazardous Waste Facility Transport->Facility Incinerate High-Temperature Incineration (min. 1100°C) Facility->Incinerate Destroyed Compound Destroyed Incinerate->Destroyed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.